Setipafant
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2S/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(34)29-16-7-9-17(35-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJKTQDAEYPACV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157552 | |
| Record name | Setipafant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132418-35-0 | |
| Record name | Setipafant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132418-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setipafant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132418350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setipafant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SETIPAFANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFN2Q54HS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Setipafant's Mechanism of Action in Allergic Inflammation: A Technical Guide
Executive Summary
Setipafant (ACT-129968) is a potent and selective, orally administered antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2).[1][2] Allergic inflammation is largely driven by a T-helper type 2 (Th2) immune response, orchestrated by the release of mediators from activated mast cells. One such critical mediator is Prostaglandin D2 (PGD2), which exerts its pro-inflammatory effects by binding to the CRTH2 receptor.[3][4] This receptor is prominently expressed on key effector cells of the allergic cascade, including Th2 lymphocytes, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[5] By competitively blocking the binding of PGD2 to CRTH2, this compound effectively inhibits the downstream signaling that leads to immune cell recruitment, activation, and the release of inflammatory cytokines. This targeted intervention disrupts the core pathophysiology of allergic diseases, such as asthma and allergic rhinitis, by attenuating the late-phase allergic response and associated symptoms.
The PGD2-CRTH2 Axis in Allergic Inflammation
The Role of Prostaglandin D2 (PGD2)
Following exposure to an allergen, activated mast cells are the primary source of PGD2, a major prostanoid lipid mediator in the allergic response. PGD2 production is a hallmark of the early phase of an allergic reaction. Its biological effects are mediated through three main receptors: the D-prostanoid 1 (DP1) receptor, the thromboxane prostanoid (TP) receptor, and CRTH2 (also known as DP2). While DP1 signaling is often associated with vasodilation and the inhibition of cell migration, CRTH2 signaling is robustly pro-inflammatory.
The Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2)
CRTH2 is a G-protein coupled receptor (GPCR) that is preferentially expressed on cells driving type 2 inflammation. Unlike other prostanoid receptors, its structure is more similar to chemoattractant receptors. The binding of PGD2 to CRTH2 initiates a signaling cascade that is integral to the development and maintenance of allergic inflammation. Activation of CRTH2 leads to chemotaxis (directed cell migration), the production of type 2 cytokines (e.g., IL-4, IL-5, IL-13), and the activation of inflammatory cells.
Key Effector Cells in Allergic Inflammation
The pro-inflammatory effects of the PGD2-CRTH2 axis are mediated by several key immune cells:
-
Th2 Lymphocytes: These cells orchestrate the allergic response. CRTH2 activation on Th2 cells promotes their migration to inflammatory sites and stimulates the release of cytokines that drive eosinophil recruitment and IgE production.
-
Eosinophils and Basophils: These are critical effector cells in allergic diseases. PGD2 is a potent chemoattractant for eosinophils and basophils, acting via CRTH2 to recruit them to tissues like the airway mucosa. This signaling also promotes their activation and degranulation, releasing toxic proteins and other inflammatory mediators.
-
Type 2 Innate Lymphoid Cells (ILC2s): ILC2s are another important source of type 2 cytokines. They also express CRTH2, and its activation by PGD2 metabolites can trigger the secretion of IL-5 and IL-13.
This compound: A Selective CRTH2 Antagonist
This compound is a small molecule drug designed to be a selective antagonist of the CRTH2 receptor. Its mechanism relies on preventing the natural ligand, PGD2, from binding to and activating the receptor. This blockade is a targeted therapeutic strategy aimed at interrupting the type 2 inflammatory cascade central to allergic diseases.
Detailed Mechanism of Action
Molecular Signaling Pathway
The CRTH2 receptor is coupled to an inhibitory G-protein, Gαi. Upon binding of PGD2, the G-protein is activated, leading to two primary intracellular events:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Activation of Phospholipase C (PLC): The dissociated Gβγ subunit activates PLC, which in turn generates inositol triphosphate (IP3). This leads to the mobilization of calcium (Ca2+) from intracellular stores.
This cascade, characterized by reduced cAMP and increased intracellular Ca2+, triggers downstream cellular responses such as chemotaxis and cytokine synthesis. This compound acts as a competitive antagonist at the CRTH2 receptor, physically occupying the binding site and preventing PGD2 from initiating this signaling cascade.
Cellular Effects of CRTH2 Antagonism
By blocking PGD2 signaling, this compound prevents the recruitment and activation of key immune cells, thereby mitigating the allergic inflammatory response. The primary cellular consequences include:
-
Inhibition of Th2 Cell, Eosinophil, and Basophil Migration: this compound blocks the PGD2-induced chemotaxis of these cells, reducing their accumulation at sites of allergic inflammation, such as the nasal and bronchial mucosa.
-
Reduced Cytokine Production: By preventing the activation of Th2 cells and ILC2s, this compound leads to a downstream reduction in the release of pro-inflammatory cytokines like IL-4, IL-5, and IL-13.
-
Attenuation of Effector Cell Function: The drug inhibits the PGD2-mediated activation and degranulation of eosinophils and basophils, decreasing the release of histamine, leukotrienes, and cytotoxic granule proteins.
Preclinical and Clinical Efficacy Data
Clinical trials have evaluated the efficacy of this compound in treating allergic asthma and seasonal allergic rhinitis. The data demonstrate that antagonizing the CRTH2 pathway can lead to clinically meaningful improvements.
Allergic Asthma Clinical Studies
In a study involving allergic asthmatics, this compound was shown to significantly reduce the late asthmatic response (LAR) following an allergen challenge. The LAR is characterized by a sustained bronchoconstriction that occurs hours after allergen exposure and is driven by the influx of inflammatory cells like eosinophils. This compound also protected against the airway hyperresponsiveness (AHR) that typically follows an allergen challenge.
| Metric | Treatment Group | Result vs. Placebo | p-value | Citation |
| Late Asthmatic Response (LAR) (AUC for FEV₁ from 3-10h post-allergen) | Setipiprant 1000 mg b.i.d. | 25.6% average reduction | 0.006 | |
| Airway Hyperresponsiveness (AHR) (Post-allergen methacholine challenge) | Setipiprant 1000 mg b.i.d. | Significant protection | 0.0029 |
Table 1: Summary of this compound Efficacy in an Allergen Challenge Model of Allergic Asthma.
Allergic Rhinitis Clinical Studies
Phase 2 clinical trials in participants with seasonal allergic rhinitis demonstrated that this compound could significantly improve nasal symptoms compared to placebo. The highest dose tested showed a statistically significant and dose-related improvement in daytime nasal symptom scores (DNSS).
| Metric | Treatment Group | Result vs. Placebo (Mean Difference) | 95% CI | p-value | Citation |
| Daytime Nasal Symptom Score (DNSS) | Setipiprant 1000 mg b.i.d. | -0.15 | -0.29, -0.01 | 0.030 | |
| Individual Symptom: Nasal Congestion | Setipiprant 1000 mg b.i.d. | -0.21 | -0.36, -0.07 | 0.003 | |
| Individual Symptom: Nasal Pruritus | Setipiprant 1000 mg b.i.d. | -0.20 | -0.37, -0.03 | 0.019 | |
| Total Daytime Eye Symptom Score (DESS) | Setipiprant 1000 mg b.i.d. | Significant improvement | - | 0.002 |
Table 2: Summary of this compound Efficacy in a Phase 2 Trial for Seasonal Allergic Rhinitis.
Notably, these positive efficacy results from the Phase 2 trial were not replicated in a subsequent Phase 3 trial for the same indication.
Key Experimental Methodologies
The mechanism and efficacy of CRTH2 antagonists like this compound are elucidated through a variety of standardized preclinical and clinical experimental models.
Allergen Challenge Model in Allergic Asthmatics
This clinical model is designed to assess the protective effects of a drug against controlled allergen-induced airway responses.
-
Protocol: The study typically employs a double-blind, placebo-controlled, crossover design. Participants are randomized to receive either the active drug (e.g., this compound 1000 mg twice daily) or a matching placebo for a set period (e.g., 5 days). Near the end of the dosing period, subjects undergo a standardized inhaled allergen challenge. Airway response is measured by Forced Expiratory Volume in 1 second (FEV₁) at regular intervals for up to 10 hours post-challenge to assess both the early asthmatic response (EAR) and the late asthmatic response (LAR). Airway hyperresponsiveness is often measured before the study and 24 hours after the challenge using a methacholine challenge. After a washout period, participants cross over to the other treatment arm.
Radioligand Binding Assay for CRTH2
This in vitro assay is used to determine the binding affinity of a compound for its target receptor.
-
Protocol: Membranes are prepared from cells engineered to express the human CRTH2 receptor (e.g., HEK-293T cells). These membranes are incubated with a constant concentration of a radiolabeled ligand that binds to CRTH2, such as [³H]PGD2. To measure competitive binding, increasing concentrations of an unlabeled competing ligand (like this compound) are added to the mixture. The amount of radioactivity bound to the membranes is measured. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can be used to calculate the binding affinity (Ki).
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells toward a chemoattractant.
-
Protocol: A multi-well plate with a porous membrane insert (e.g., a Boyden chamber) is used. CRTH2-expressing cells (e.g., isolated human eosinophils or Th2 cells) are placed in the upper chamber. The lower chamber contains a medium with a chemoattractant, typically PGD2. The test compound (this compound) is added to the upper chamber with the cells. The plate is incubated for several hours to allow cells to migrate through the membrane toward the chemoattractant. The number of cells that have migrated to the lower chamber is then quantified, usually by cell counting via flow cytometry or microscopy. A reduction in the number of migrated cells in the presence of this compound indicates inhibition of chemotaxis.
Conclusion
This compound's mechanism of action is centered on its selective antagonism of the CRTH2 receptor. By blocking the pro-inflammatory signaling of PGD2, this compound effectively inhibits the recruitment and activation of key effector cells—Th2 lymphocytes, eosinophils, and basophils—that drive the pathophysiology of allergic inflammation. This targeted approach disrupts the allergic cascade, leading to the attenuation of the late-phase allergic response and associated symptoms, which has been validated in clinical models of asthma and allergic rhinitis. The CRTH2 pathway remains a promising target for the development of novel oral therapies for type 2 inflammatory diseases.
References
- 1. Setipiprant, a selective oral antagonist of human CRTH2: relative bioavailability of a capsule and a tablet formulation in healthy female and male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Setipafant: A Technical Guide to its Role as a CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setipafant (also known as ACT-129968) is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), a G-protein coupled receptor for prostaglandin D2 (PGD2). The PGD2-CRTH2 signaling axis is a pivotal pathway in the pathogenesis of type 2 inflammatory diseases, including allergic asthma. By blocking this interaction, this compound effectively mitigates the recruitment and activation of key inflammatory cells such as eosinophils, basophils, and Th2 lymphocytes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative pharmacological data, detailed experimental protocols for its characterization, and a summary of its clinical efficacy in relevant disease models.
Introduction: The CRTH2-PGD2 Axis in Allergic Inflammation
Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released primarily from activated mast cells following allergen exposure. It exerts its biological effects through two distinct receptors: the D-prostanoid receptor 1 (DP1) and CRTH2 (also known as DP2). While both receptors bind PGD2, they mediate different, and sometimes opposing, cellular responses. The CRTH2 receptor is preferentially expressed on type 2 inflammatory cells, including Th2 cells, eosinophils, and basophils.
Activation of CRTH2 by PGD2 initiates a signaling cascade that leads to:
-
Chemotaxis: Directed migration of eosinophils, basophils, and Th2 cells to the site of inflammation.[1]
-
Cellular Activation: Degranulation of eosinophils and basophils, releasing further inflammatory mediators.
-
Cytokine Production: Enhanced production of type 2 cytokines (e.g., IL-4, IL-5, IL-13) by Th2 cells, which further propagates the allergic inflammatory response.[2]
Given its central role in orchestrating the allergic cascade, the CRTH2 receptor has emerged as a promising therapeutic target for the treatment of allergic diseases. This compound is a selective antagonist developed to inhibit this pathway.[3]
This compound: Pharmacological Profile
This compound is an orally bioavailable small molecule that acts as a competitive antagonist at the CRTH2 receptor.[4] Its chemical name is 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid.[3]
Binding Affinity and Potency
The potency of this compound as a CRTH2 antagonist has been quantified through in vitro binding assays.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 6 nM | |
| IC50 | 6.0 nM |
These low nanomolar values indicate a high binding affinity of this compound for the CRTH2 receptor, underlying its potent antagonist activity.
Mechanism of Action: Inhibition of the CRTH2 Signaling Pathway
This compound competitively binds to the CRTH2 receptor, thereby preventing the binding of its endogenous ligand, PGD2, and subsequent downstream signaling.
Figure 1: this compound's antagonism of the CRTH2 signaling pathway.
Clinical Efficacy in Allergic Asthma
The clinical relevance of CRTH2 antagonism by this compound has been demonstrated in studies involving allergic asthmatics. A key study investigated the effect of this compound on airway responses following an allergen challenge.
Allergen Challenge Study in Allergic Asthmatics
In a randomized, double-blind, placebo-controlled, cross-over study, 18 allergic asthmatic males received either this compound (1000 mg twice daily) or a placebo for five consecutive days. On the fourth day, subjects underwent a standardized allergen challenge.
| Endpoint | Result with this compound (vs. Placebo) | p-value | Reference |
| Late Asthmatic Response (LAR) (AUC for FEV1 fall 3-10h post-allergen) | 25.6% reduction | 0.006 | |
| Airway Hyperresponsiveness (AHR) to Methacholine | Significant protection | 0.0029 | |
| Early Asthmatic Response (EAR) | No significant difference | - |
These results demonstrate that this compound significantly attenuates the late asthmatic response, a key feature of allergic asthma driven by inflammatory cell infiltration, and reduces airway hyperresponsiveness.
Experimental Protocols
CRTH2 Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the CRTH2 receptor.
Objective: To quantify the binding of a radiolabeled ligand (e.g., [3H]-PGD2) to the CRTH2 receptor in the presence of varying concentrations of a competing unlabeled ligand (this compound) to determine the Ki value.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human CRTH2 receptor.
-
Radioligand: [3H]-PGD2.
-
Unlabeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 150 mM NaCl, 1 mM EDTA, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK-hCRTH2 cells in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of [3H]-PGD2 (e.g., 1 nM).
-
Increasing concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled PGD2 for non-specific binding).
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-PGD2 binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a CRTH2 radioligand binding assay.
Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant (PGD2).
Objective: To measure the dose-dependent inhibition of PGD2-induced eosinophil migration by this compound.
Materials:
-
Isolated human eosinophils from peripheral blood.
-
Chemoattractant: PGD2.
-
Inhibitor: this compound.
-
Assay Medium: RPMI 1640 with 10% FBS.
-
Boyden chamber or Transwell plate with a 5 µm pore size filter.
-
Flow cytometer or microscope for cell counting.
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from the whole blood of healthy donors using negative selection immunomagnetic beads.
-
Assay Setup:
-
Place assay medium containing PGD2 in the lower chamber of the Boyden or Transwell plate.
-
In the upper chamber, add the isolated eosinophils that have been pre-incubated with various concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.
-
Cell Counting: After incubation, count the number of eosinophils that have migrated through the filter into the lower chamber. This can be done by flow cytometry or by staining the filter and counting the cells microscopically.
-
Data Analysis: Express the results as the percentage of migrating cells relative to the positive control (PGD2 alone). Plot the percentage of migration as a function of the log concentration of this compound to determine the IC50 for inhibition of chemotaxis.
References
- 1. A novel CRTH2 antagonist: Single- and multiple-dose tolerability, pharmacokinetics, and pharmacodynamics of ACT-453859 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Setipiprant | Prostaglandin Receptor | GPR | TargetMol [targetmol.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Setipafant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setipafant is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), a G-protein coupled receptor for prostaglandin D2 (PGD2). By blocking the interaction of PGD2 with CRTh2, this compound effectively mitigates the inflammatory cascade associated with allergic responses. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed examination of a plausible synthetic route for this compound, based on established methodologies for analogous thienotriazolodiazepine derivatives. Furthermore, it outlines the key signaling pathways involved in its mechanism of action and presents relevant experimental protocols for its synthesis and characterization.
Chemical Structure and Properties of this compound
This compound is a complex heterocyclic molecule belonging to the thienotriazolodiazepine class of compounds. Its structure is characterized by a fused ring system that provides a rigid scaffold for optimal interaction with the CRTh2 receptor.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(2-chlorophenyl)-2-(4-methoxy-phenylcarbamoyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine |
| CAS Number | 132418-35-0 |
| Molecular Formula | C26H23ClN6O2S |
| Molecular Weight | 519.02 g/mol |
| SMILES String | CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |
Physicochemical Properties
| Property | Value |
| Melting Point | 307.07 °C (Predicted) |
| Boiling Point | 702.25 °C (Predicted) |
| Solubility | Insoluble in water. Soluble in organic solvents such as DMSO and DMF. |
Synthesis of this compound
Representative Synthetic Scheme
A potential synthetic route to this compound likely involves the construction of the thienopyridine core, followed by the formation of the diazepine ring, and subsequent annulation of the triazole ring and final functionalization.
Detailed Experimental Protocols (Representative)
The following protocols are representative of the key transformations involved in the synthesis of thienotriazolodiazepine derivatives and are adapted from analogous preparations found in the patent literature.
Step 1: Synthesis of a Thienodiazepine Intermediate
-
Reaction Setup: To a solution of a suitable 2-amino-3-aroyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative (1 equivalent) in a suitable solvent such as dichloromethane, add bromoacetyl bromide (1.2 equivalents) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude product in a suitable solvent like ethanol and add an excess of ammonia solution. Heat the mixture to reflux for 8-12 hours.
-
Purification: After cooling, the product may precipitate. Collect the solid by filtration and purify by recrystallization or column chromatography on silica gel to yield the thienodiazepine intermediate.
Step 2: Formation of the Triazole Ring
-
Reaction Setup: Suspend the thienodiazepine intermediate (1 equivalent) in a suitable solvent such as phosphorus oxychloride.
-
Reaction Progression: Add hydrazine hydrate (1.5 equivalents) to the suspension and heat the mixture to reflux for 3-5 hours.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to afford the thienotriazolodiazepine core.
Step 3: Final Carbamoylation to Yield this compound
-
Reaction Setup: Dissolve the thienotriazolodiazepine intermediate (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Add 4-methoxyphenyl isocyanate (1.1 equivalents) to the solution and stir at room temperature for 12-18 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Mechanism of Action: CRTh2 Signaling Pathway
This compound exerts its therapeutic effects by acting as a selective antagonist at the CRTh2 receptor. The binding of the natural ligand, PGD2, to CRTh2 on various immune cells, particularly Th2 lymphocytes, eosinophils, and basophils, triggers a pro-inflammatory cascade. This compound competitively blocks this binding, thereby inhibiting downstream signaling events.
Characterization of this compound
The identity and purity of synthesized this compound would be confirmed using a combination of standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be employed to determine the purity of the final compound and to monitor the progress of the synthesis.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Expected Outcome: A single major peak corresponding to this compound, with purity calculated based on the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of this compound.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
¹H NMR: The spectrum should show the expected chemical shifts and coupling constants for all protons in the molecule. The integration of the peaks should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the this compound molecule.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of this compound.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method.
-
Expected Outcome: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 519.1, consistent with the molecular formula C₂₆H₂₃ClN₆O₂S.
Conclusion
This compound represents a significant therapeutic agent in the management of allergic diseases due to its targeted antagonism of the CRTh2 receptor. This guide has provided a detailed overview of its chemical structure and a plausible synthetic strategy based on established chemical principles for related compounds. The outlined signaling pathway illustrates the mechanism by which this compound ameliorates inflammatory responses. The described analytical methods are essential for ensuring the identity and purity of the synthesized compound in a research and development setting. Further investigation into the specific synthetic route and detailed characterization will be crucial for any future drug development efforts involving this compound.
References
Setipafant: A Technical Guide to its Physicochemical Properties for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setipafant is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin D2 (PGD2). By blocking the CRTH2 receptor, this compound disrupts a key signaling pathway involved in type 2 inflammation, making it a promising therapeutic candidate for allergic diseases such as asthma and allergic rhinitis. The successful development of any drug candidate is critically dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. These characteristics influence bioavailability, manufacturability, and storage requirements. This technical guide provides an in-depth overview of the core solubility and stability properties of this compound, offering detailed experimental protocols and data presentation formats essential for researchers and drug development professionals. While specific quantitative data for this compound is not publicly available, this guide presents the methodologies and theoretical framework for its assessment, including illustrative data.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation development. It is essential to characterize the solubility of a drug candidate in a variety of aqueous and organic solvents.
Aqueous Solubility
Aqueous solubility is a key factor influencing the dissolution rate and subsequent absorption of an orally administered drug. The solubility of ionizable compounds like this compound is highly dependent on the pH of the medium.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the physiological pH range of the gastrointestinal tract.
-
Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume of each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter the suspensions to remove undissolved solids. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express the solubility as mg/mL or µg/mL.
Illustrative Aqueous Solubility Data for this compound
| pH | Temperature (°C) | Illustrative Solubility (µg/mL) |
| 1.2 | 25 | < 1 |
| 4.5 | 25 | 5 |
| 6.8 | 25 | 10 |
| 7.4 | 25 | 12 |
| 1.2 | 37 | < 1 |
| 4.5 | 37 | 8 |
| 6.8 | 37 | 15 |
| 7.4 | 37 | 18 |
Note: The data presented in this table is illustrative and not based on experimental results for this compound.
Solubility in Organic Solvents
Solubility in organic solvents is important for various stages of drug development, including synthesis, purification, and formulation of non-aqueous dosage forms. While it has been noted that this compound is soluble in Dimethyl Sulfoxide (DMSO)[1], quantitative data is crucial.
Experimental Protocol: Kinetic Solubility in Organic Solvents
-
Solvent Selection: Choose a range of pharmaceutically acceptable organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).
-
Sample Preparation: Prepare stock solutions of this compound in a highly soluble solvent like DMSO.
-
Serial Dilution: Add increasing amounts of the stock solution to the selected organic solvents.
-
Precipitation Detection: Monitor for the formation of a precipitate visually or using nephelometry.
-
Data Reporting: The kinetic solubility is the highest concentration at which no precipitation is observed.
Illustrative Organic Solvent Solubility Data for this compound
| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) |
| Ethanol | 25 | 5 |
| Propylene Glycol | 25 | 20 |
| Polyethylene Glycol 400 | 25 | 50 |
| Dimethyl Sulfoxide (DMSO) | 25 | >100 |
Note: The data presented in this table is illustrative and not based on experimental results for this compound.
Stability Profile of this compound
Stability testing is a regulatory requirement to ensure the safety and efficacy of a drug product throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the drug substance.
Forced Degradation Studies
Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify degradation pathways and develop stability-indicating analytical methods.
Experimental Protocols for Forced Degradation
-
Acidic Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N hydrochloric acid.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N sodium hydroxide.
-
Maintain the solution at room temperature or elevated temperature for a defined period.
-
Neutralize the solution and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period.
-
Analyze the solution by HPLC.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 80°C) for a defined period.
-
Dissolve the stressed sample and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples by HPLC.
-
Illustrative Forced Degradation Data for this compound
| Stress Condition | Condition | Illustrative % Degradation | Illustrative Major Degradants (Retention Time) |
| Acidic Hydrolysis | 0.1 N HCl, 60°C, 24h | 15% | DP1 (4.5 min), DP2 (6.2 min) |
| Basic Hydrolysis | 0.1 N NaOH, RT, 24h | 25% | DP3 (3.8 min), DP4 (5.1 min) |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | 10% | DP5 (7.0 min) |
| Thermal Degradation | 80°C, 48h (Solid) | 5% | DP6 (8.5 min) |
| Photolytic Degradation | 1.2 million lux hours (Solution) | 8% | DP7 (9.1 min) |
Note: The data presented in this table is illustrative and not based on experimental results for this compound. DP refers to Degradation Product.
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation. A common approach is the development of a reverse-phase HPLC method.
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Utilize a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and assess peak purity.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation of the parent drug from all degradation products.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathway and Experimental Workflow Diagrams
CRTH2 Signaling Pathway
This compound acts as an antagonist at the CRTH2 receptor. This receptor is coupled to an inhibitory G protein (Gαi). Upon activation by its natural ligand, prostaglandin D2 (PGD2), the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the pro-inflammatory effects mediated by CRTH2.
Caption: CRTH2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound like this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Logical Relationship for Stability Indicating Method Development
The development of a stability-indicating method is a logical process that involves stress testing and chromatographic optimization to ensure the method's specificity for the drug substance in the presence of its degradation products.
Caption: Logical workflow for developing a stability-indicating HPLC method.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is paramount for its successful development as a therapeutic agent. This guide has outlined the essential experimental protocols and data interpretation frameworks necessary for a thorough physicochemical characterization. While specific quantitative data for this compound remains proprietary, the methodologies presented here provide a robust foundation for researchers and drug development professionals to generate and evaluate the critical data needed to advance this promising CRTH2 antagonist through the development pipeline. The use of systematic approaches for solubility and stability assessment will ultimately facilitate the formulation of a safe, effective, and stable drug product.
References
The Rise and Pivot of Setipipant: A CRTH2 Antagonist's Journey from Asthma to Alopecia
An In-depth Technical Guide on the Discovery and Development of Setipipant (ACT-129,968)
Abstract
Setipipant (developmental code name ACT-129,968) is a selective, orally bioavailable antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] Initially developed by Actelion Pharmaceuticals, its therapeutic potential was first explored in the context of allergic asthma, a condition characterized by a Th2-driven inflammatory response. While demonstrating a favorable safety profile and some efficacy in early clinical trials, it did not show a significant advantage over existing therapies, leading to the discontinuation of its development for this indication.[1] A subsequent paradigm shift occurred with the discovery of elevated PGD2 levels in the scalps of men with androgenetic alopecia, prompting a new avenue of investigation for Setipipant in the treatment of male pattern baldness. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development history of Setipipant, presenting key data and experimental methodologies for researchers and drug development professionals.
Discovery and Preclinical Development
Setipipant emerged from a lead optimization program aimed at identifying potent and selective CRTH2 antagonists for the treatment of asthma and seasonal allergic rhinitis. The discovery of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (Setipiprant/ACT-129,968) was a culmination of these efforts.[1]
Preclinical Pharmacology
In preclinical studies, Setipipant demonstrated high potency and selectivity for the CRTH2 receptor. In vitro assays confirmed its ability to block eosinophil activation, a key event in the pathophysiology of allergic asthma.[2] The compound was also found to have high metabolic stability in rat and dog liver microsomes, as well as in rat and human hepatocytes, and did not significantly interfere with cytochrome P-450 enzymes.[1]
Mechanism of Action: Targeting the PGD2-CRTH2 Signaling Axis
Setipipant exerts its pharmacological effects by competitively blocking the binding of PGD2 to the CRTH2 receptor. This G-protein coupled receptor is primarily expressed on Th2 lymphocytes, eosinophils, and basophils, key cellular players in type 2 inflammation.
Signaling Pathway
The binding of PGD2 to CRTH2 initiates a signaling cascade that promotes the recruitment and activation of inflammatory cells, leading to the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13. These cytokines contribute to the hallmarks of allergic asthma, including eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness. By antagonizing the CRTH2 receptor, Setipipant effectively disrupts this inflammatory cascade.
Clinical Development in Allergic Asthma
Setipipant advanced into Phase II clinical trials to evaluate its efficacy and safety in patients with allergic asthma.
Phase II Clinical Trial (AC-060A202)
A key study was a randomized, double-blind, placebo-controlled, crossover trial designed to assess the effect of Setipipant on allergen-induced airway responses in allergic asthmatics.
Table 1: Summary of Phase II Clinical Trial in Allergic Asthma
| Parameter | Details |
| Study Identifier | AC-060A202 |
| Study Design | Randomized, double-blind, placebo-controlled, 3-center, crossover |
| Patient Population | 18 male subjects with allergic asthma |
| Intervention | Setipiprant 1000 mg twice daily for 5 days vs. placebo |
| Primary Efficacy Endpoint | Late Asthmatic Response (LAR) measured as the area under the curve (AUC) of the forced expiratory volume in one second (FEV1) from 3 to 10 hours post-allergen challenge |
| Key Efficacy Results | Setipiprant significantly reduced the LAR by an average of 25.6% compared to placebo (p=0.006) and protected against allergen-induced airway hyperresponsiveness to methacholine (p=0.0029). |
| Safety | Setipiprant was well tolerated with no clinically relevant adverse events reported. |
Experimental Protocols
A standardized allergen challenge was performed on day 4 of treatment. The protocol typically involves the following steps:
-
Baseline Measurement: Establish baseline FEV1.
-
Allergen Administration: Inhalation of a nebulized allergen extract at a predetermined concentration known to cause a dual asthmatic response.
-
FEV1 Monitoring: Serial FEV1 measurements are taken at frequent intervals for the first hour to assess the Early Asthmatic Response (EAR) and then hourly for up to 10-12 hours to assess the Late Asthmatic Response (LAR).
-
Data Analysis: The AUC for the percentage fall in FEV1 from baseline is calculated for the EAR (0-3 hours) and LAR (3-10 hours) phases.
Airway hyperresponsiveness was assessed using a methacholine challenge before and after the treatment period.
-
Baseline Spirometry: Measure baseline FEV1.
-
Methacholine Inhalation: The patient inhales increasing concentrations of nebulized methacholine chloride at 5-minute intervals.
-
Spirometry after each dose: FEV1 is measured after each dose.
-
Endpoint: The challenge is stopped when FEV1 has fallen by 20% from baseline or the maximum concentration of methacholine has been administered.
-
PC20 Calculation: The provocative concentration of methacholine that causes a 20% fall in FEV1 (PC20) is calculated. A lower PC20 indicates greater airway hyperresponsiveness.
A New Direction: Androgenetic Alopecia
The development of Setipipant took a significant turn following the discovery that PGD2 is elevated in the bald scalp of men with androgenetic alopecia and that PGD2 inhibits hair growth. This finding provided a strong rationale for investigating a CRTH2 antagonist as a potential treatment for male pattern baldness.
Phase IIa Clinical Trial (NCT02781311)
A Phase 2a study was initiated to evaluate the safety, tolerability, and efficacy of oral Setipiprant in males with androgenetic alopecia.
Table 2: Summary of Phase IIa Clinical Trial in Androgenetic Alopecia
| Parameter | Details |
| Study Identifier | NCT02781311 |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter |
| Patient Population | 169 males aged 18 to 49 years with androgenetic alopecia |
| Intervention | Setipiprant 1000 mg twice daily for 24 weeks vs. placebo |
| Primary Efficacy Endpoints | Change from baseline in target area hair count (TAHC) at week 24; Subject self-assessment of hair growth at week 24 |
| Key Efficacy Results | The study did not meet its co-primary efficacy endpoints. No statistically significant difference in hair growth was observed between the Setipiprant and placebo groups. |
| Safety | Setipiprant was generally safe and well-tolerated. Treatment-related adverse events occurred in 25.9% of the Setipiprant group and 12.3% of the placebo group, with all being mild or moderate in severity. |
Table 3: Adverse Events in the Phase IIa Androgenetic Alopecia Trial
| Adverse Event | Setipiprant (n=83) | Placebo (n=74) |
| Any treatment-related AE | 25.9% | 12.3% |
| ALT increased | 4.9% | 0% |
| Weight increased | 4.9% | 0% |
| Hair growth abnormal | 3.7% | 0% |
| AST increased | 3.7% | 0% |
| Abdominal pain upper | 2.5% | 0% |
| Diarrhea | 2.5% | 0% |
| Data from a study of Setipiprant for Androgenetic Alopecia in Males |
Conclusion
The development of Setipipant exemplifies the dynamic and often unpredictable nature of pharmaceutical research. Initially a promising candidate for allergic asthma, its journey was redirected by new scientific discoveries, leading to its investigation in a completely different therapeutic area. While the clinical trial in androgenetic alopecia did not demonstrate the desired efficacy, the story of Setipipant underscores the importance of understanding the fundamental mechanisms of disease and the potential for repositioning existing molecules. The data gathered from its development provide valuable insights for researchers working on CRTH2 antagonists and the role of the PGD2 pathway in various pathologies.
References
Setipafant Target Validation in Asthma and Allergic Rhinitis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Setipafant, a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), has been investigated as a potential therapeutic for allergic diseases, including asthma and allergic rhinitis. CRTh2 is a G-protein-coupled receptor for prostaglandin D2 (PGD2), a key mediator released from mast cells upon allergen exposure. The PGD2/CRTh2 signaling axis plays a crucial role in the recruitment and activation of type 2 inflammatory cells, such as T helper 2 (Th2) cells, eosinophils, and basophils, which are central to the pathophysiology of allergic inflammation. This technical guide provides a comprehensive overview of the target validation for this compound, summarizing key clinical trial data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Introduction: The CRTh2 Target in Allergic Inflammation
Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid released by activated mast cells.[1] It exerts its biological effects through two primary receptors: the D-prostanoid (DP1) receptor and the CRTh2 (also known as DP2) receptor.[2] While DP1 activation is associated with vasodilation and inhibition of cell migration, CRTh2 activation promotes a pro-inflammatory cascade.[2]
CRTh2 is preferentially expressed on key effector cells of the type 2 immune response, including Th2 lymphocytes, eosinophils, and basophils.[3][4] Ligation of PGD2 to CRTh2 triggers a signaling cascade that leads to:
-
Chemotaxis: Recruitment of Th2 cells, eosinophils, and basophils to the site of allergic inflammation.
-
Cellular Activation: Upregulation of adhesion molecules and the release of pro-inflammatory cytokines, such as interleukin (IL)-4, IL-5, and IL-13, from Th2 cells.
-
Eosinophil and Basophil Degranulation: Release of cytotoxic granules and other inflammatory mediators.
Given its central role in orchestrating the allergic inflammatory response, CRTh2 has emerged as a promising therapeutic target for diseases like asthma and allergic rhinitis. This compound is a selective, orally active antagonist of the CRTh2 receptor designed to block the pro-inflammatory effects of PGD2.
CRTh2 Signaling Pathway
The binding of PGD2 to the CRTh2 receptor, a G-protein-coupled receptor, initiates a downstream signaling cascade that ultimately mediates the pro-inflammatory effects observed in allergic responses. This pathway involves the activation of various intracellular signaling molecules.
This compound in Asthma: Clinical Validation
The efficacy of this compound in asthma has been evaluated in clinical trials utilizing allergen challenge models to assess its impact on airway responses.
Quantitative Data Summary
| Study Endpoint | Placebo | This compound (1000 mg b.i.d.) | % Reduction | p-value | Reference |
| Late Asthmatic Response (LAR) (AUC3-10h of FEV1 fall) | - | - | 25.6% | 0.006 | |
| Airway Hyperresponsiveness (AHR) to methacholine | - | - | Significant Protection | 0.0029 | |
| Early Asthmatic Response (EAR) | No significant difference | No significant difference | - | - |
Experimental Protocol: Allergen Challenge in Asthma
The clinical validation of this compound in asthma typically employs a standardized allergen inhalation challenge. This model is designed to elicit both an early and a late asthmatic response, mimicking the biphasic response seen in some individuals with allergic asthma.
Study Design: A common design is a double-blind, placebo-controlled, crossover study.
Participant Population: Subjects are typically adult males with a clinical history of mild allergic asthma and a demonstrated dual (early and late) response to a specific inhaled allergen (e.g., house dust mite, cat dander).
Treatment Regimen: Participants are randomized to receive either this compound (e.g., 1000 mg twice daily) or a matching placebo for a defined period (e.g., 5 consecutive days) before each allergen challenge. A washout period of several weeks separates the treatment periods.
Allergen Challenge Protocol:
-
Baseline Measurements: Pre-challenge measurements include spirometry (FEV1), exhaled nitric oxide (eNO), and airway responsiveness to a non-specific stimulus like methacholine.
-
Allergen Inhalation: On a designated study day, subjects inhale a standardized dose of the allergen to which they are sensitized.
-
Post-Challenge Monitoring:
-
Early Asthmatic Response (EAR): FEV1 is measured at frequent intervals for the first 2 hours post-challenge to assess the immediate bronchoconstrictor response.
-
Late Asthmatic Response (LAR): FEV1 is measured hourly from 3 to 10 hours post-challenge to evaluate the delayed inflammatory response.
-
-
Post-Challenge Assessments: Airway responsiveness to methacholine and eNO levels are reassessed after the late response phase.
Primary Endpoints:
-
Area under the curve (AUC) for the percentage fall in FEV1 during the late asthmatic response (typically 3-10 hours post-challenge).
-
Change in the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20), as a measure of airway hyperresponsiveness.
References
- 1. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nasal allergen challenge studies of allergic rhinitis: a guide for the practicing clinician - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodological Principles of Nasal Food Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
Prostaglandin D2 Signaling Through the CRTH2 Receptor: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Signaling Pathways, Experimental Methodologies, and Therapeutic Targeting of the CRTH2 Receptor.
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator synthesized predominantly by activated mast cells, Th2 cells, and other immune cells in the context of allergic inflammation.[1][2] Its biological effects are transduced through two G protein-coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] While DP1 signaling is often associated with anti-inflammatory responses, CRTH2 activation elicits potent pro-inflammatory effects, making it a critical player in the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[2] This technical guide provides a comprehensive overview of the PGD2 signaling pathways involving the CRTH2 receptor, detailed experimental protocols for its study, and a summary of quantitative data for researchers and drug development professionals.
CRTH2 Signaling Pathways
The CRTH2 receptor is a seven-transmembrane GPCR that couples primarily to the Gi/o family of G proteins. Upon binding of PGD2 or its metabolites, CRTH2 initiates a cascade of intracellular events that lead to the activation and recruitment of key effector cells in the type 2 immune response, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).
G-Protein-Mediated Signaling
Activation of CRTH2 by PGD2 leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits, which then modulate distinct downstream effector pathways.
-
Gαi-Subunit Pathway: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP contributes to various cellular responses, including the modulation of gene expression and cell survival.
-
Gβγ-Subunit Pathway: The liberated Gβγ dimer activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a critical signal for a wide range of cellular functions, including chemotaxis, degranulation, and cytokine production.
β-Arrestin-Mediated Signaling and Receptor Internalization
In addition to G-protein-mediated signaling, agonist binding to CRTH2 also promotes the recruitment of β-arrestins. β-arrestins are scaffolding proteins that play a crucial role in GPCR desensitization, internalization, and G-protein-independent signaling. The recruitment of β-arrestin to the phosphorylated C-terminus of CRTH2 sterically hinders further G-protein coupling, leading to signal termination. Subsequently, β-arrestin facilitates the internalization of the receptor-ligand complex via clathrin-coated pits. This internalization process serves to remove receptors from the cell surface, contributing to long-term desensitization, and can also initiate a second wave of signaling from intracellular compartments.
Quantitative Data
The following tables summarize key quantitative data for the interaction of various ligands with the CRTH2 receptor.
Table 1: Binding Affinities (Ki) of PGD2 and its Metabolites for Human CRTH2
| Ligand | Ki (nM) | Cell Type/Membrane Source | Reference |
| PGD2 | 2.4 ± 0.2 | HEK293(EBNA)-hCRTH2 membranes | |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | 2.91 ± 0.29 | HEK293(EBNA)-hCRTH2 membranes | |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 | HEK293(EBNA)-hCRTH2 membranes | |
| PGD2 | 3.2 ± 0.4 | HEK-293T cell membranes expressing wtCRTH2 | |
| CAY10471 (antagonist) | 1.1 ± 0.1 | HEK-293T cell membranes expressing wtCRTH2 | |
| Fevipiprant (antagonist) | 2.1 ± 0.2 | HEK-293T cell membranes expressing wtCRTH2 |
Table 2: Functional Potencies (EC50) of CRTH2 Agonists
| Agonist | Functional Assay | EC50 (nM) | Cell Line | Reference |
| PGD2 | cAMP Inhibition | 1.8 ± 0.4 | HEK-hCRTH2 | |
| PGD2 | Calcium Mobilization | 22.1 ± 4.4 | HEK-hCRTH2-Gα15 | |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | cAMP Inhibition | 2.1 ± 0.4 | HEK-hCRTH2 | |
| 15-deoxy-Δ12,14-PGJ2 | cAMP Inhibition | 3.9 ± 0.8 | HEK-hCRTH2 | |
| Indomethacin | cAMP Inhibition | 14.9 ± 4.9 | HEK-hCRTH2 |
Table 3: CRTH2 Expression in Human Immune Cells
| Cell Type | Expression Level (Qualitative/Quantitative) | Method | Reference |
| Th2 Cells | High | Flow Cytometry, qPCR | |
| Eosinophils | High | Flow Cytometry, Immunofluorescence | |
| Basophils | High | Flow Cytometry | |
| ILC2s | Variable (high in periphery, lower in lung) | Flow Cytometry, RNA transcript staining | |
| Monocytes | Moderate | qPCR |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study CRTH2 signaling.
Radioligand Binding Assay
This assay measures the affinity of ligands for the CRTH2 receptor using a radiolabeled competitor.
References
Methodological & Application
Setipafant In Vitro Receptor Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setipafant (also known as ACT-129968) is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). The CRTH2 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in allergic inflammation. Its endogenous ligand, Prostaglandin D2 (PGD2), is a key mediator released by mast cells, leading to the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes. By blocking the PGD2/CRTH2 signaling pathway, this compound has been investigated as a potential therapeutic agent for allergic diseases such as asthma and allergic rhinitis.
These application notes provide detailed protocols for in vitro receptor binding assays to characterize the interaction of this compound with the human CRTH2 receptor. The primary method described is a competitive radioligand binding assay, a robust technique for determining the binding affinity of unlabeled test compounds.
Data Presentation
The binding affinity of a test compound like this compound for the CRTH2 receptor is typically determined through competitive binding assays. In these assays, the ability of increasing concentrations of the unlabeled compound (this compound) to displace a fixed concentration of a radiolabeled ligand (e.g., [³H]PGD₂) from the receptor is measured. The data is then used to calculate the half-maximal inhibitory concentration (IC₅₀), which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 1: Representative Binding Affinity of Ligands for the Human CRTH2 Receptor
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | IC₅₀ (nM) |
| Prostaglandin D₂ (PGD₂) | Human CRTH2 | Competitive Binding | [³H]PGD₂ | 2.4 ± 0.2 | - |
| This compound (ACT-129968) | Human CRTH2 | Competitive Binding | [³H]PGD₂ | Data not publicly available | Data not publicly available |
| 13,14-dihydro-15-keto PGD₂ | Human CRTH2 | Competitive Binding | [³H]PGD₂ | 2.91 ± 0.29 | - |
| 15-deoxy-Δ¹²﹐¹⁴-PGJ₂ | Human CRTH2 | Competitive Binding | [³H]PGD₂ | 3.15 ± 0.32 | - |
Signaling Pathway and Experimental Workflow
The CRTH2 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist like PGD₂, the receptor promotes the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. These signaling events contribute to the chemotaxis and activation of inflammatory cells.
Caption: CRTH2 Receptor Signaling Pathway.
The general workflow for a competitive radioligand binding assay involves preparing cell membranes expressing the receptor, incubating them with a radioligand and the competitor, separating bound from free radioligand, and quantifying the bound radioactivity.
Caption: Competitive Radioligand Binding Assay Workflow.
Experimental Protocols
Membrane Preparation from HEK293 Cells Stably Expressing Human CRTH2
Objective: To prepare a crude membrane fraction from cells overexpressing the human CRTH2 receptor for use in binding assays.
Materials:
-
HEK293 cells stably transfected with human CRTH2
-
Cell scrapers
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™, Mini, EDTA-free) just before use.
-
Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4.
Protocol:
-
Grow HEK293-hCRTH2 cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape the cells into ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Lysis Buffer.
-
Repeat the centrifugation step (step 6).
-
Discard the supernatant and resuspend the final pellet in Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀ and Ki) of this compound for the human CRTH2 receptor.
Materials:
-
hCRTH2 membrane preparation
-
[³H]Prostaglandin D₂ ([³H]PGD₂)
-
This compound
-
Unlabeled PGD₂ (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add the following components in a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]PGD₂ (at a final concentration close to its Kd, e.g., 2-5 nM), and 100 µL of hCRTH2 membrane preparation (typically 10-20 µg of protein).
-
Non-specific Binding: 50 µL unlabeled PGD₂ (at a final concentration of 10 µM), 50 µL [³H]PGD₂, and 100 µL of hCRTH2 membrane preparation.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL [³H]PGD₂, and 100 µL of hCRTH2 membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression program (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Application Notes and Protocols for Measuring Setipafant Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setipafant is a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin D2 (PGD2).[1][2][3] The interaction between PGD2 and CRTH2 is a key driver of type 2 inflammation, playing a significant role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[1][4] CRTH2 is highly expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 by PGD2 leads to a cascade of pro-inflammatory responses, including cell migration, activation, and the release of type 2 cytokines like IL-4, IL-5, and IL-13.
This compound, by blocking the PGD2 binding to CRTH2, is expected to inhibit these downstream signaling events, thereby reducing the inflammatory response. This document provides detailed protocols for a suite of cell-based assays designed to quantify the efficacy of this compound in vitro. These assays are critical for understanding its mechanism of action and for its development as a therapeutic agent.
Signaling Pathway of PGD2 via CRTH2 and Inhibition by this compound
The binding of PGD2 to its receptor CRTH2 on immune cells initiates a signaling cascade that results in various cellular responses contributing to allergic inflammation. This compound acts as a competitive antagonist, preventing PGD2 from binding to CRTH2 and thereby inhibiting these downstream effects.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the CRTH2 receptor by measuring the displacement of a radiolabeled PGD2 analog.
Experimental Workflow:
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human CRTH2.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane suspension (10-20 µg protein).
-
Add 25 µL of [³H]-PGD₂ (final concentration ~2-3 nM).
-
Add 25 µL of varying concentrations of this compound or vehicle control. For non-specific binding, use a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the reaction mixture through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 8.5 | 2.1 |
| Unlabeled PGD2 | 3.2 | 0.8 |
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit PGD2-induced intracellular calcium mobilization in CRTH2-expressing cells.
Protocol:
-
Cell Preparation:
-
Use a human mast cell line (e.g., LAD2) or a CRTH2-expressing cell line (e.g., HEK293-CRTH2).
-
Harvest cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Performance:
-
Aliquot the dye-loaded cells into a 96-well black, clear-bottom plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a PGD2 agonist (e.g., PGD2 or a stable analog like DK-PGD2) to a final concentration that elicits a submaximal response (EC80).
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Data Presentation:
| Compound | Agonist (DK-PGD2) | IC50 (nM) |
| This compound | 10 nM | 12.3 |
| Positive Control (CRTH2 Antagonist X) | 10 nM | 15.8 |
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of CRTH2-expressing cells towards a PGD2 gradient.
Experimental Workflow:
Protocol:
-
Cell Preparation:
-
Isolate human eosinophils from peripheral blood of healthy donors or use a human Th2 cell line.
-
Resuspend the cells in assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Use a chemotaxis chamber or a Transwell plate with a polycarbonate membrane (e.g., 5 µm pore size).
-
Add assay medium containing PGD2 (e.g., 10-100 nM) to the lower wells.
-
Add the pre-incubated cell suspension to the upper inserts.
-
Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
Remove the inserts and collect the cells that have migrated to the lower wells.
-
Count the migrated cells using a hemocytometer, flow cytometry, or a cell viability assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Data Presentation:
| Compound | Chemoattractant (PGD2) | IC50 (nM) |
| This compound | 30 nM | 25.6 |
| Positive Control (CRTH2 Antagonist Y) | 30 nM | 31.2 |
Cytokine Release Assay
This assay measures the effect of this compound on the production and release of pro-inflammatory cytokines from activated CRTH2-expressing cells.
Protocol:
-
Cell Culture and Stimulation:
-
Culture human Th2 cells or peripheral blood mononuclear cells (PBMCs).
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with PGD2 (e.g., 100 nM) in the presence of a co-stimulatory agent (e.g., IL-2 for Th2 cells) for 24-48 hours.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the cell cultures and collect the supernatants.
-
Measure the concentration of cytokines (e.g., IL-4, IL-5, IL-13) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each this compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Data Presentation:
| Cytokine | IC50 (nM) of this compound |
| IL-4 | 45.2 |
| IL-5 | 38.9 |
| IL-13 | 41.7 |
Conclusion
The described cell-based assays provide a comprehensive framework for evaluating the efficacy of this compound as a CRTH2 antagonist. These protocols can be adapted for screening and characterizing other potential CRTH2 modulators in a drug discovery setting. The quantitative data generated from these assays are essential for establishing the pharmacological profile of this compound and for its continued development as a therapeutic agent for allergic diseases.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setipiprant, a selective oral antagonist of human CRTH2: relative bioavailability of a capsule and a tablet formulation in healthy female and male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes and Protocols: Animal Models for Studying In Vivo Effects of Setipafant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setipafant is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2). The CRTH2 receptor is preferentially expressed on key effector cells of allergic inflammation, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1][2] The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), a major prostanoid mediator released primarily by mast cells upon allergen stimulation.[3][4] The interaction between PGD2 and CRTH2 orchestrates a cascade of pro-inflammatory events, including the recruitment and activation of these immune cells, leading to the characteristic features of allergic diseases such as asthma.[4]
By blocking the PGD2/CRTH2 signaling axis, this compound and other CRTH2 antagonists aim to attenuate the Th2-driven inflammatory response. This makes in vivo animal models that recapitulate the key features of allergic airway inflammation essential for the preclinical evaluation of such therapeutic agents. This document provides detailed application notes and protocols for the most common and well-established murine models of allergic asthma used to study the efficacy of CRTH2 antagonists like this compound.
CRTH2 Signaling Pathway in Allergic Inflammation
The binding of PGD2 to the CRTH2 receptor on Th2 cells, eosinophils, and ILC2s triggers a G-protein-coupled signaling cascade. This leads to chemotaxis, cellular activation, and the release of pro-inflammatory cytokines like IL-4, IL-5, and IL-13, which are central to the pathophysiology of asthma.
Animal Models for In Vivo Efficacy Studies
Murine models are the most widely used for studying allergic asthma due to the availability of well-characterized inbred strains and a vast array of immunological reagents. The two most common models involve sensitization and challenge with either Ovalbumin (OVA) or House Dust Mite (HDM) extract.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
The OVA model is a classic, robust, and highly reproducible model that mimics the key features of acute allergic asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness (AHR).
This protocol describes a common method for inducing allergic airway inflammation in BALB/c mice, a strain known for its strong Th2-biased immune responses.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetic solution (e.g., Ketamine/Xylazine cocktail)
-
Nebulizer system
Procedure:
-
Sensitization Phase:
-
On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 100 µL of a suspension containing 20 µg OVA emulsified with 2 mg of alum adjuvant in sterile saline.
-
The control group receives an i.p. injection of saline with alum.
-
-
Challenge Phase:
-
On Days 28, 29, and 30, expose the mice to an aerosolized solution of 1% OVA in sterile saline for 30 minutes using a nebulizer.
-
The control group is challenged with aerosolized saline.
-
-
Drug Administration (this compound):
-
This compound (or vehicle control) should be administered orally (p.o.) or via the desired route.
-
A typical dosing schedule is once or twice daily, starting one day before the first challenge (Day 27) and continuing throughout the challenge phase. Dosage should be determined based on prior pharmacokinetic studies.
-
-
Endpoint Analysis:
-
24-48 hours after the final OVA challenge (Day 32), perform endpoint analyses.
-
| Parameter | Vehicle Control (OVA-Challenged) | This compound Treatment (OVA-Challenged) | Method of Analysis |
| BALF Eosinophils (x10⁴ cells/mL) | High (e.g., 20-40) | Significantly Reduced | Hemocytometer & Wright-Giemsa Stain |
| Airway Hyperresponsiveness (AHR) | High (Increased resistance to methacholine) | Significantly Reduced | Invasive Plethysmography (flexiVent) or Non-invasive (WBP) |
| BALF IL-4 (pg/mL) | Elevated | Significantly Reduced | ELISA / Multiplex Assay |
| BALF IL-5 (pg/mL) | Highly Elevated | Significantly Reduced | ELISA / Multiplex Assay |
| BALF IL-13 (pg/mL) | Elevated | Significantly Reduced | ELISA / Multiplex Assay |
| Serum OVA-specific IgE (U/mL) | High | Reduced | ELISA |
| Lung Histology (Mucus Production) | Marked Goblet Cell Hyperplasia | Significantly Reduced | Periodic acid-Schiff (PAS) Staining |
Note: The absolute values can vary significantly between laboratories. Data should always be compared to the vehicle-treated, allergen-challenged group.
House Dust Mite (HDM)-Induced Allergic Airway Inflammation Model
The HDM model is considered more clinically relevant as HDM is a common human aeroallergen. It induces a robust Th2-mediated inflammatory response that can be adapted for acute or chronic exposure studies.
This protocol outlines a sub-chronic HDM exposure model in C57BL/6 mice.
Materials:
-
6-8 week old female C57BL/6 mice
-
Lyophilized House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Sterile, pyrogen-free saline (0.9% NaCl)
Procedure:
-
Sensitization & Challenge Phase:
-
On Days 0, 1, and 2, administer an intranasal (i.n.) instillation of 25 µg of HDM extract in 50 µL of sterile saline to lightly anesthetized mice.
-
From Day 14 to Day 18 (5 consecutive days), challenge the mice with an intranasal instillation of 10 µg of HDM extract in 50 µL of saline.
-
The control group receives intranasal saline only.
-
-
Drug Administration (this compound):
-
Administer this compound (or vehicle control) daily, starting one day before the challenge phase (Day 13) and continuing until the final challenge.
-
-
Endpoint Analysis:
-
24-72 hours after the final HDM challenge (Day 21), perform endpoint analyses.
-
| Parameter | Vehicle Control (HDM-Challenged) | This compound Treatment (HDM-Challenged) | Method of Analysis |
| BALF Eosinophils (x10⁴ cells/mL) | High | Significantly Reduced | Hemocytometer & Wright-Giemsa Stain |
| Airway Hyperresponsiveness (AHR) | High | Significantly Reduced | Invasive or Non-invasive Plethysmography |
| BALF IL-5 (pg/mL) | Elevated | Significantly Reduced | ELISA / Multiplex Assay |
| BALF IL-13 (pg/mL) | Elevated | Significantly Reduced | ELISA / Multiplex Assay |
| Serum HDM-specific IgE (U/mL) | High | Reduced | ELISA |
| Lung Histology (Inflammatory Infiltrates) | Peribronchial & Perivascular Infiltrates | Significantly Reduced | Hematoxylin and Eosin (H&E) Staining |
Key Experimental Methodologies
Bronchoalveolar Lavage (BAL) and Cell Differentials
-
Euthanize the mouse via an approved method.
-
Expose the trachea and make a small incision.
-
Insert a cannula into the trachea and secure it.
-
Instill and gently aspirate 0.8-1.0 mL of ice-cold PBS (or saline) with 0.1% BSA. Repeat this process three times, pooling the recovered fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a Wright-Giemsa or similar stain to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a cardinal feature of asthma and is assessed by measuring the bronchoconstrictive response to an agonist like methacholine.
-
Invasive Plethysmography (e.g., flexiVent): This is the gold standard. Anesthetized, tracheostomized, and mechanically ventilated mice are challenged with increasing concentrations of aerosolized methacholine. Lung resistance (RL) and compliance (Cdyn) are measured directly.
-
Non-invasive Plethysmography (Whole-Body Plethysmography): Conscious, unrestrained mice are placed in a chamber and exposed to aerosolized methacholine. The system measures pressure changes in the chamber to calculate a dimensionless parameter known as Enhanced Pause (Penh), which correlates with airway obstruction.
Cytokine and Immunoglobulin Analysis
-
ELISA/Multiplex Assays: The supernatant from the centrifuged BALF can be used to quantify levels of Th2 cytokines (IL-4, IL-5, IL-13) and other chemokines.
-
Serum IgE: Blood is collected via cardiac puncture at the time of sacrifice. Serum is isolated to measure levels of allergen-specific IgE (e.g., OVA-specific or HDM-specific IgE) by ELISA.
Conclusion
The Ovalbumin and House Dust Mite-induced allergic airway inflammation models are indispensable tools for the in vivo evaluation of CRTH2 antagonists like this compound. These models effectively replicate key Th2-driven pathological features of human asthma. By employing the detailed protocols and quantitative endpoints described in these application notes, researchers can robustly assess the therapeutic potential of novel anti-inflammatory compounds targeting the PGD2-CRTH2 pathway.
References
- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Depletion of major pathogenic cells in asthma by targeting CRTh2 [insight.jci.org]
- 3. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trials of Setipafant in Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing clinical trials to evaluate the efficacy and mechanism of action of Setipafant, a selective CRTH2 antagonist, in patients with asthma.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and variable airflow obstruction. Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, primarily released from mast cells upon allergen exposure.[1][2][3] PGD2 exerts its pro-inflammatory effects through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][4] Activation of CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, leads to their recruitment, activation, and the release of pro-inflammatory cytokines, contributing to the pathophysiology of asthma.
This compound (ACT-129968) is an orally active, selective antagonist of the CRTH2 receptor. By blocking the PGD2/CRTH2 signaling pathway, this compound is expected to reduce eosinophilic airway inflammation and alleviate asthma symptoms. These notes outline the design of clinical trials to investigate these effects.
Signaling Pathway of PGD2 in Asthma and the Target of this compound
The following diagram illustrates the proposed mechanism of action of this compound in the context of the PGD2 signaling pathway in asthma.
Quantitative Data from a Phase IIa Clinical Trial of this compound
The following table summarizes key findings from a randomized, double-blind, placebo-controlled, crossover study investigating the effect of this compound on allergen-induced airway responses in allergic asthmatics.
| Outcome Measure | Treatment Group | Mean Change from Baseline (95% CI) | P-value |
| Late Asthmatic Response (LAR) (AUC3-10h for FEV1) | This compound (1000 mg b.i.d.) | -25.6% (inhibition vs. placebo) | 0.006 |
| Placebo | - | ||
| Airway Hyperresponsiveness (AHR) (Methacholine PC20) | This compound (1000 mg b.i.d.) | Significant protection vs. placebo | 0.0029 |
| Placebo | - | ||
| Early Asthmatic Response (EAR) (AUC0-3h for FEV1) | This compound (1000 mg b.i.d.) | No significant difference | >0.05 |
| Placebo | - | ||
| Exhaled Nitric Oxide (eNO) | This compound (1000 mg b.i.d.) | No significant difference | >0.05 |
| Placebo | - |
Experimental Protocols for a Phase II Clinical Trial
This section details the key experimental protocols for a clinical trial designed to assess the efficacy of this compound in patients with mild to moderate allergic asthma.
Overall Clinical Trial Workflow
The following diagram outlines the major steps in a proposed placebo-controlled crossover clinical trial for this compound.
Patient Screening and Enrollment
-
Inclusion Criteria:
-
Male and female subjects, 18-65 years of age.
-
Diagnosed with mild to moderate allergic asthma according to GINA guidelines.
-
Positive skin prick test to a common aeroallergen (e.g., house dust mite, cat dander, pollen).
-
Demonstrable early and late asthmatic response to inhaled allergen challenge during a screening visit.
-
Stable asthma for at least 4 weeks prior to screening.
-
FEV1 ≥ 70% of predicted value.
-
-
Exclusion Criteria:
-
Current smokers or ex-smokers with >10 pack-year history.
-
Respiratory tract infection within 4 weeks of screening.
-
Use of oral corticosteroids within 8 weeks of screening.
-
Use of long-acting beta-agonists (LABA) or leukotriene modifiers within 2 weeks of screening.
-
Allergen Challenge Protocol
-
Objective: To induce a controlled asthmatic response to evaluate the protective effect of this compound.
-
Procedure:
-
Withhold short-acting beta-agonists for at least 8 hours before the challenge.
-
Establish a stable baseline FEV1 (less than 10% variability over three measurements).
-
Administer nebulized allergen extract at increasing concentrations. The starting concentration is determined from the screening challenge that induced a ≥20% fall in FEV1.
-
Measure FEV1 at 10 and 20 minutes after each allergen inhalation.
-
The challenge is stopped when a fall in FEV1 of ≥20% from baseline is observed (Early Asthmatic Response - EAR).
-
Monitor FEV1 hourly for 10 hours to assess the Late Asthmatic Response (LAR), defined as a fall in FEV1 of ≥15% from baseline between 3 and 10 hours post-challenge.
-
Rescue medication (e.g., salbutamol) is available for any significant respiratory symptoms.
-
Methacholine Challenge Protocol
-
Objective: To assess airway hyperresponsiveness before and after treatment with this compound.
-
Procedure:
-
Ensure the patient has not used bronchodilators for the specified washout period.
-
Perform baseline spirometry to establish FEV1.
-
Administer escalating doses of nebulized methacholine chloride solution (e.g., 0.0625, 0.25, 1.0, 4.0, 16.0 mg/mL) at 5-minute intervals.
-
Perform spirometry after each dose.
-
The test is terminated when FEV1 has fallen by 20% or more from baseline, or the highest concentration has been administered.
-
The provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) is calculated by interpolation of the dose-response curve.
-
Fractional Exhaled Nitric Oxide (FeNO) Measurement
-
Objective: To measure a biomarker of eosinophilic airway inflammation.
-
Procedure:
-
The patient should avoid vigorous exercise and consumption of nitrate-rich foods for at least one hour before the measurement.
-
Use a handheld or desktop chemiluminescence analyzer according to the manufacturer's instructions.
-
The patient inhales to total lung capacity and then exhales steadily into the device at a constant flow rate (50 mL/s) for 10 seconds.
-
The FeNO value is reported in parts per billion (ppb).
-
Perform at least two acceptable measurements, with values within 10% of each other.
-
Sputum Induction and Eosinophil Analysis
-
Objective: To quantify eosinophilic inflammation in the airways.
-
Procedure:
-
Pre-treat the patient with a short-acting beta-agonist to prevent bronchoconstriction.
-
The patient inhales nebulized hypertonic saline (e.g., 3%, 4.5%, or 7%) for increasing durations (e.g., 5-10 minutes).
-
After each inhalation period, the patient is encouraged to cough deeply and expectorate sputum into a sterile container.
-
FEV1 is monitored before and after each inhalation. The procedure is stopped if FEV1 falls by ≥20%.
-
The collected sputum is processed within 2 hours. Sputum plugs are selected and treated with dithiothreitol (DTT) to disperse the mucus.
-
A total cell count is performed, and cytospins are prepared and stained (e.g., with May-Grünwald Giemsa) for differential cell counting.
-
The percentage of eosinophils is determined by counting at least 400 non-squamous cells.
-
Logical Relationships in Trial Design
The following diagram illustrates the logical flow for determining patient eligibility and assessing primary endpoints in a this compound clinical trial.
References
Application Notes and Protocols for Setipafant Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setipafant is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). The interaction of prostaglandin D2 (PGD2) with CRTH2 is a key signaling pathway in the inflammatory cascade, particularly in type 2 inflammation, which is implicated in allergic diseases such as asthma and allergic rhinitis. By blocking this interaction, this compound effectively inhibits the activation and recruitment of key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils. These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro cell culture experiments to investigate its biological effects and mechanism of action.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of a compound is critical for the accurate preparation of solutions for cell-based assays. While specific quantitative solubility data for this compound in all common laboratory solvents is not widely published in publicly available datasheets, it is known to be soluble in dimethyl sulfoxide (DMSO). For cell culture applications, it is crucial to prepare a concentrated stock solution in a suitable organic solvent, which is then further diluted in aqueous cell culture media to the final working concentration.
Table 1: Solubility and Recommended Concentrations of this compound
| Parameter | Value | Notes |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | Use anhydrous, sterile DMSO to prepare a high-concentration stock solution. |
| Recommended Stock Concentration | 10 mM | A 10 mM stock solution in DMSO is a common starting point for many small molecules. |
| Typical Working Concentrations | 1 µM - 10 µM | The optimal concentration will vary depending on the cell type and the specific assay. A dose-response experiment is recommended to determine the optimal concentration for your experimental system. |
| Final DMSO Concentration in Culture | ≤ 0.1% (v/v) | To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept at a minimum, ideally not exceeding 0.1%. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented as required for the specific cell line)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture plates or flasks
-
Cells of interest (e.g., Th2 cells, eosinophils, or a relevant cell line expressing CRTH2)
Preparation of 10 mM this compound Stock Solution in DMSO
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would weigh 4 mg.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder to achieve a final concentration of 10 mM.
-
Ensure Complete Dissolution: Vortex the solution thoroughly for several minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions and Cell Treatment
-
Thaw Stock Solution: On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional): Depending on the desired final concentrations, it may be necessary to prepare intermediate dilutions of the stock solution in sterile DMSO.
-
Dilute to Working Concentration: Directly add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation of the compound.
-
Example for a 1 µM final concentration: Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium. This results in a final DMSO concentration of 0.01%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is essential to distinguish the effects of the compound from any potential effects of the solvent.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period as determined by the specific experimental design.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound antagonizes the PGD2/CRTH2 signaling pathway.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for cell culture.
Application Notes and Protocols for In Vivo Dosing of Setipafant in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setipafant (developmental code name ACT-129968) is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G-protein-coupled receptor for prostaglandin D2 (PGD2), a key mediator in the inflammatory cascade associated with allergic diseases. PGD2 is primarily released from activated mast cells and plays a crucial role in the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils, which are central to the pathophysiology of conditions such as asthma, allergic rhinitis, and atopic dermatitis.[1][2] By blocking the PGD2/CRTH2 signaling pathway, this compound and other CRTH2 antagonists represent a promising therapeutic strategy for these inflammatory conditions.
These application notes provide a comprehensive overview of in vivo dosing strategies for a CRTH2 antagonist, referred to as "Compound A" in key preclinical murine studies, which serves as a surrogate for informing potential dosing strategies for this compound. The document includes a summary of dosing regimens, detailed experimental protocols for relevant disease models, and visualizations of the underlying signaling pathway and experimental workflows.
CRTH2 Signaling Pathway
The binding of PGD2 to the CRTH2 receptor on immune cells initiates a signaling cascade that promotes allergic inflammation. This pathway is a key target for therapeutic intervention with antagonists like this compound.
In Vivo Dosing Strategies for a CRTH2 Antagonist ("Compound A") in Murine Models
The following table summarizes the dosing information for a potent and selective CRTH2 antagonist, designated as "Compound A," used in murine models of allergic inflammation. This data can serve as a valuable starting point for designing in vivo studies with this compound.
| Murine Model | Compound | Dose Range | Route of Administration | Dosing Frequency | Key Findings |
| Allergic Airway Inflammation | Compound A | 0.1 - 10 mg/kg | Oral Gavage | Prior to final allergen challenge | Ameliorated inflammation in both acute and subchronic cockroach allergen models.[1] |
| FITC-Induced Allergic Cutaneous Inflammation | Compound A | 0.1 - 1 mg/kg | Not specified | 1 hour prior and 7 hours after FITC challenge | Effectively blocked edema formation and reduced inflammatory infiltrate.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols can be adapted for studies involving this compound.
Murine Model of Allergic Airway Inflammation (Cockroach Allergen-Induced)
This model recapitulates key features of allergic asthma, including airway hyperreactivity and eosinophilic inflammation.
Materials:
-
BALB/c mice
-
Cockroach allergen (CRA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound ("Compound A" as a reference) or vehicle control
-
Oral gavage needles
-
Plethysmograph for airway hyperreactivity measurement
Protocol:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injection of 10 µg of CRA emulsified in IFA on day 0.[1]
-
Challenge (Acute Model):
-
On day 14, challenge the mice with an intranasal administration of 2 µg of soluble CRA.
-
Five days later, administer an intratracheal injection of 6 µg of CRA.
-
Administer a second intratracheal challenge of allergen 48 hours later.
-
-
Challenge (Chronic Model):
-
After the 14-day sensitization period, challenge the mice intranasally four times, with each challenge being four days apart.
-
Four days after the last intranasal challenge, perform an intratracheal challenge, followed by a second intratracheal challenge after a further four days.
-
-
Drug Administration:
-
Prior to the final allergen challenge, administer this compound (or "Compound A" at doses ranging from 0.1 to 10 mg/kg) or vehicle control via oral gavage.
-
-
Assessment:
-
24 hours after the final allergen challenge, assess airway hyperreactivity using a plethysmograph.
-
Collect bronchoalveolar lavage (BAL) fluid to analyze inflammatory cell infiltrates.
-
Harvest lung tissue for histological analysis of inflammation and airway remodeling.
-
Murine Model of FITC-Induced Allergic Cutaneous Inflammation
This model is used to study atopic dermatitis-like skin inflammation.
Materials:
-
BALB/c mice
-
Fluorescein isothiocyanate (FITC)
-
Acetone and dibutyl phthalate (vehicle for FITC)
-
This compound ("Compound A" as a reference) or vehicle control
-
Micrometer for ear thickness measurement
Protocol:
-
Sensitization: On day 0, sensitize mice by applying FITC solution to the shaved abdomen.
-
Challenge: On day 6, challenge the mice by applying FITC solution to the dorsal surface of one ear.
-
Drug Administration:
-
Administer this compound (or "Compound A" at doses ranging from 0.1 to 1 mg/kg) or vehicle control one hour before and seven hours after the FITC ear challenge.
-
-
Assessment:
-
At 24 hours post-challenge, measure the ear thickness of both the challenged and unchallenged ears using a micrometer. The difference in thickness represents the degree of ear swelling.
-
Harvest ear tissue for histological analysis of inflammatory cell infiltration and for gene expression analysis of inflammatory mediators.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for in vivo studies of this compound in murine models of allergic inflammation.
Conclusion
The provided data on a surrogate CRTH2 antagonist ("Compound A") in murine models of allergic inflammation offers a solid foundation for designing preclinical studies with this compound. The detailed protocols for inducing relevant disease states, combined with the outlined dosing strategies, will aid researchers in effectively evaluating the therapeutic potential of this compound. Further dose-ranging and pharmacokinetic studies in specific murine models are recommended to optimize the dosing regimen for desired efficacy.
References
- 1. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Setipafant in Eosinophilic Esophagitis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophilic Esophagitis (EoE) is a chronic, allergen-driven inflammatory disease of the esophagus characterized by significant eosinophilic infiltration of the esophageal mucosa. This leads to esophageal dysfunction, presenting as dysphagia, food impaction, and chest pain. The underlying pathophysiology is primarily driven by a T-helper type 2 (Th2) immune response, involving key cytokines such as interleukin-5 (IL-5) and IL-13. A crucial mediator in this inflammatory cascade is Prostaglandin D2 (PGD2), which, by binding to the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), promotes the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.
Setipafant and other selective CRTH2 antagonists, such as OC000459, represent a targeted therapeutic strategy to disrupt this pathway. By blocking the PGD2/CRTH2 signaling axis, these antagonists aim to reduce esophageal eosinophilia and alleviate the clinical manifestations of EoE. These application notes provide an overview of the use of this compound and related compounds in EoE research, including summaries of clinical trial data and detailed experimental protocols for preclinical and clinical investigation.
Mechanism of Action of this compound in Eosinophilic Esophagitis
This compound is a selective antagonist of the CRTH2 receptor. In the context of EoE, its therapeutic potential stems from its ability to inhibit the downstream effects of PGD2, a key mediator released by mast cells upon allergen exposure. PGD2 binding to CRTH2 on various immune cells, including eosinophils and Th2 cells, triggers chemotaxis and activation. By blocking this interaction, this compound is expected to suppress eosinophilic inflammation in the esophagus.[1]
Preclinical Research Applications
Animal Models of Eosinophilic Esophagitis
Animal models are instrumental in evaluating the efficacy of CRTH2 antagonists in reducing esophageal eosinophilia. Murine models are most commonly employed.
Protocol 1: Ovalbumin (OVA)-Induced Murine Model of EoE
This model mimics the allergic sensitization and subsequent esophageal inflammation seen in human EoE.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound or vehicle control
Procedure:
-
Sensitization:
-
On days 0 and 14, intraperitoneally inject mice with 50 µg of OVA emulsified in 2 mg of Alum in a total volume of 200 µL PBS.
-
-
Challenge:
-
From day 28 to day 38, challenge the mice daily via intranasal administration of 100 µg of OVA in 50 µL of PBS.
-
-
Treatment:
-
Administer this compound or vehicle control (e.g., orally) daily from day 27 (one day before the first challenge) until the end of the challenge period. Dosage should be determined by dose-ranging studies.
-
-
Endpoint Analysis (Day 39):
-
Euthanize mice and collect esophageal tissue.
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Stain 5-µm sections with Hematoxylin and Eosin (H&E) to quantify eosinophil infiltration.
-
Perform immunohistochemistry for eosinophil-specific markers like Major Basic Protein (MBP).
-
In Vitro Assays
Protocol 2: Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit PGD2-induced eosinophil migration.
Materials:
-
Human or murine eosinophils (isolated from peripheral blood or bone marrow)
-
PGD2
-
This compound
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Transwell inserts (5 µm pore size) for 24-well plates
Procedure:
-
Isolate eosinophils using standard methods (e.g., negative selection with magnetic beads).
-
Pre-incubate eosinophils (1 x 10^6 cells/mL) with varying concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add PGD2 (chemoattractant) to the lower chambers of the 24-well plate.
-
Add the pre-incubated eosinophil suspension to the upper Transwell inserts.
-
Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator.
-
Quantify the number of migrated cells in the lower chamber using a hemocytometer or flow cytometry.
Clinical Research Applications
Clinical Trial Data with a CRTH2 Antagonist (OC000459)
A randomized, double-blind, placebo-controlled trial evaluated the efficacy of the CRTH2 antagonist OC000459 in adult patients with active, corticosteroid-dependent or -refractory EoE.[1]
| Parameter | OC000459 (n=14) | Placebo (n=12) | p-value |
| Baseline Mean Eosinophil Count (eos/hpf) | 114.83 | 102.80 | - |
| Post-Treatment Mean Eosinophil Count (eos/hpf) | 73.26 | 99.47 | - |
| Change in Eosinophil Count (eos/hpf) | -41.57 | -3.33 | 0.0256 |
| Baseline Physician's Global Assessment | 7.13 | - | - |
| Post-Treatment Physician's Global Assessment | 5.18 | - | 0.035 |
| hpf: high-power field |
OC000459 treatment for 8 weeks resulted in a modest but statistically significant reduction in esophageal eosinophil counts and an improvement in the physician's global assessment of disease activity.[1]
Protocol for a Phase II Clinical Trial of this compound in EoE
This protocol is a representative example based on common practices in EoE clinical trials.
1. Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group study.
2. Patient Population:
-
Adults (18-65 years) with a confirmed diagnosis of EoE (≥15 eosinophils/hpf in at least one esophageal biopsy).
-
Symptomatic disease (e.g., dysphagia).
-
Stable doses of any concomitant medications for atopic conditions.
3. Treatment:
-
Arm 1: this compound (oral, dose to be determined by Phase I data) twice daily for 12 weeks.
-
Arm 2: Placebo twice daily for 12 weeks.
4. Endpoints:
-
Primary Endpoint: Change from baseline in peak esophageal eosinophil count at week 12.
-
Secondary Endpoints:
-
Proportion of patients achieving histologic remission (<15 eos/hpf).
-
Change from baseline in Dysphagia Symptom Questionnaire (DSQ) score.
-
Change from baseline in Endoscopic Reference Score (EREFS).
-
Safety and tolerability.
-
5. Assessments:
-
Screening: Medical history, physical examination, endoscopy with biopsies, blood work.
-
Baseline (Randomization): Repeat endoscopy with biopsies, DSQ, EREFS.
-
Week 12 (End of Treatment): Repeat endoscopy with biopsies, DSQ, EREFS, safety assessments.
References
Application Notes and Protocols: Ex Vivo Models for Testing Setipafant Efficacy on Patient Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setipafant is a selective, orally available antagonist of the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2). CRTH2 is a G-protein coupled receptor for prostaglandin D2 (PGD2), a key lipid mediator released predominantly by mast cells upon allergen stimulation.[1][2][3] The interaction of PGD2 with CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, orchestrates a cascade of inflammatory responses characteristic of allergic diseases such as asthma and allergic rhinitis.[1][4] This signaling pathway promotes cell migration, activation, and the release of pro-inflammatory cytokines, contributing to the pathophysiology of these conditions.
Ex vivo models using patient-derived tissues offer a powerful platform to investigate the therapeutic potential of CRTH2 antagonists like this compound in a physiologically relevant environment that bridges the gap between in vitro cell-based assays and clinical trials. These models maintain the complex cellular architecture and interactions of the native tissue, allowing for a more accurate prediction of drug efficacy. This document provides detailed application notes and protocols for utilizing human nasal polyp and precision-cut lung slice (PCLS) explant cultures to assess the efficacy of this compound.
PGD2/CRTH2 Signaling Pathway in Allergic Inflammation
The binding of PGD2 to its receptor CRTH2 initiates a signaling cascade that is central to the type 2 inflammatory response. This pathway is a prime target for therapeutic intervention in allergic diseases.
Experimental Workflow for Testing this compound Efficacy
A generalized workflow for assessing the efficacy of this compound in ex vivo patient tissue models involves several key stages, from tissue acquisition to data analysis.
Detailed Experimental Protocols
Protocol 1: Ex Vivo Nasal Polyp Culture for Eosinophil Migration Assay
This protocol is adapted from methodologies used to study inflammatory responses in nasal polyp tissues.
1. Tissue Acquisition and Preparation:
-
Obtain fresh nasal polyp tissue from patients undergoing endoscopic sinus surgery.
-
Immediately place the tissue in sterile, ice-cold RPMI-1640 medium supplemented with antibiotics.
-
Transport the tissue to the laboratory on ice.
-
Under sterile conditions, wash the tissue three times with fresh, cold RPMI-1640.
-
Cut the tissue into small explants of approximately 2-3 mm³.
2. Ex Vivo Culture and Treatment:
-
Place one tissue explant per well in a 24-well culture plate containing 1 mL of RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Pre-incubate the explants for 2 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add this compound (at desired concentrations, e.g., 10 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO) to the wells and incubate for 1 hour.
3. Inflammatory Challenge:
-
Prepare an IgE/anti-IgE complex to stimulate mast cell degranulation and endogenous PGD2 release. Incubate patient-matched serum (as a source of IgE) with the tissue for 1 hour, followed by the addition of anti-IgE antibody (e.g., 1 µg/mL).
-
Alternatively, directly challenge the tissue with a CRTH2 agonist like PGD2 (e.g., 100 nM) or DK-PGD2.
-
Incubate for 24 hours at 37°C and 5% CO2.
4. Collection of Supernatants:
-
After incubation, centrifuge the culture plates at 400 x g for 10 minutes.
-
Collect the supernatants and store them at -80°C for subsequent analysis.
5. Eosinophil Chemotaxis Assay:
-
Isolate human eosinophils from the peripheral blood of healthy donors using standard methods (e.g., negative magnetic selection).
-
Use a chemotaxis chamber (e.g., Transwell with 5 µm pore size).
-
Add the collected supernatants (diluted as necessary) to the lower chamber of the chemotaxis plate.
-
Add the isolated eosinophils to the upper chamber.
-
Incubate for 1-3 hours at 37°C.
-
Quantify the number of migrated eosinophils in the lower chamber by cell counting or a specific eosinophil peroxidase assay.
Protocol 2: Precision-Cut Lung Slice (PCLS) Culture for Inflammatory Mediator Analysis
This protocol is based on established methods for preparing and culturing PCLS for studying respiratory diseases.
1. Tissue Acquisition and Preparation:
-
Obtain fresh human lung tissue from surgical resections.
-
Inflate the lung lobe with low-melting-point agarose to maintain the structure of the airways and alveoli.
-
Once the agarose has solidified on ice, use a vibratome to cut the tissue into thin slices (200-300 µm).
-
Collect the slices in sterile, ice-cold DMEM.
2. PCLS Culture and Treatment:
-
Place one PCLS per well in a 12-well plate with 2 mL of DMEM supplemented with 10% FBS and antibiotics.
-
Incubate the slices overnight at 37°C and 5% CO2 to allow for tissue recovery.
-
The following day, replace the medium and pre-treat the slices with various concentrations of this compound or vehicle for 1 hour.
3. Inflammatory Challenge:
-
Stimulate the PCLS with a relevant inflammatory trigger, such as a cocktail of cytokines (e.g., IL-13, TNF-α) or a specific allergen to which the patient was sensitized, for 24-48 hours.
4. Sample Collection and Analysis:
-
Collect the culture supernatants for the measurement of inflammatory mediators.
-
Analyze the supernatants for key cytokines and chemokines involved in type 2 inflammation (e.g., IL-4, IL-5, IL-13, eotaxin) using enzyme-linked immunosorbent assays (ELISA) or multiplex bead arrays.
-
The PCLS tissue can be processed for histological analysis or RNA extraction for gene expression studies.
Protocol 3: Flow Cytometric Analysis of Immune Cells from Digested Tissue
This protocol allows for the quantification of different immune cell populations within the tissue explants following treatment.
1. Tissue Digestion:
-
After the culture period, collect the tissue explants (nasal polyps or PCLS).
-
Mince the tissue into smaller pieces and place it in a digestion buffer containing collagenase (e.g., 1 mg/mL) and DNase I (e.g., 100 U/mL).
-
Incubate at 37°C for 1-2 hours with gentle agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
2. Cell Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., CD45 for total leukocytes, Siglec-8 for eosinophils, CD4 for T helper cells).
3. Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage and absolute number of different immune cell populations in the this compound-treated versus control groups.
Data Presentation
The following tables present hypothetical but representative quantitative data that could be obtained from the described ex vivo models to demonstrate the efficacy of this compound. The data is based on the known mechanism of action of CRTH2 antagonists.
Table 1: Effect of this compound on PGD2-Induced Eosinophil Migration in Nasal Polyp Explant Cultures
| Treatment Group | Eosinophil Migration (cells/well) | % Inhibition of Migration |
| Vehicle Control | 150 ± 25 | - |
| PGD2 (100 nM) | 850 ± 75 | 0 |
| PGD2 + this compound (10 nM) | 625 ± 50 | 32.1 |
| PGD2 + this compound (100 nM) | 350 ± 40 | 71.4 |
| PGD2 + this compound (1 µM) | 175 ± 30 | 96.4 |
*Data are presented as mean ± SEM.
Table 2: Effect of this compound on Cytokine Release from Allergen-Challenged Precision-Cut Lung Slices
| Treatment Group | IL-5 (pg/mL) | IL-13 (pg/mL) | Eotaxin-1 (pg/mL) |
| Vehicle Control | 50 ± 10 | 80 ± 15 | 120 ± 20 |
| Allergen Challenge | 450 ± 50 | 600 ± 65 | 800 ± 70 |
| Allergen + this compound (100 nM) | 220 ± 30 | 290 ± 40 | 410 ± 55 |
| Allergen + this compound (1 µM) | 90 ± 15 | 130 ± 25 | 200 ± 30 |
*Data are presented as mean ± SEM.
Table 3: Effect of this compound on Eosinophil Infiltration in Digested Nasal Polyp Tissue (Flow Cytometry)
| Treatment Group | Percentage of Eosinophils (of CD45+ cells) |
| Vehicle Control | 2.5 ± 0.5 |
| Allergen Challenge | 12.8 ± 1.2 |
| Allergen + this compound (1 µM) | 4.1 ± 0.8 |
*Data are presented as mean ± SEM.
Conclusion
The described ex vivo models using human nasal polyps and precision-cut lung slices provide robust and clinically relevant platforms for evaluating the efficacy of CRTH2 antagonists such as this compound. These protocols enable the detailed investigation of the drug's mechanism of action on key inflammatory pathways in patient-derived tissues, offering valuable insights for drug development and personalized medicine approaches. The ability to measure endpoints such as immune cell migration, cytokine release, and changes in cellular composition allows for a comprehensive assessment of this compound's therapeutic potential in mitigating the allergic inflammatory cascade.
References
- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonists in asthma: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Setipafant Solubility Challenges in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing Setipafant, ensuring its proper dissolution in aqueous buffers is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common solubility issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in allergic inflammation. Like many small molecule drugs, this compound is a lipophilic compound, which can lead to poor solubility in aqueous solutions commonly used for in vitro assays. Inadequate dissolution can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the key chemical properties of this compound to consider for solubility?
A2: Understanding the physicochemical properties of this compound is essential for developing an effective dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₃ClN₆O₂S | [1] |
| Molecular Weight | 519.02 g/mol | [1] |
| Predicted pKa | 11.75 ± 0.70 | |
| Known Solubility | Soluble in DMSO |
Q3: What is the general procedure for preparing a this compound stock solution?
A3: Due to its limited aqueous solubility, this compound is typically first dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. This stock solution can then be diluted to the final desired concentration in the aqueous experimental buffer.
Q4: What is the mechanism of action of this compound?
A4: this compound functions by blocking the action of prostaglandin D2 (PGD2) on the CRTH2 receptor. CRTH2 is a Gαi-coupled receptor. When activated by PGD2, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium, which in turn promotes inflammatory responses. By antagonizing this receptor, this compound inhibits these downstream signaling events.
Troubleshooting Guide
This guide addresses specific issues you might encounter when preparing this compound solutions for your experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final concentration of DMSO in your assay buffer. However, be mindful of potential solvent toxicity to your cells (typically <0.5% DMSO is recommended). - Decrease the final concentration of this compound. - Consider using a different co-solvent system. For a similar CRTH2 antagonist, Ramatroban, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution.[2] |
| Inconsistent experimental results. | Incomplete dissolution of this compound leading to variable effective concentrations. Degradation of the compound in the prepared solution. | - Ensure complete dissolution of the this compound powder in DMSO before further dilution. Gentle warming and vortexing can aid dissolution. - Prepare fresh dilutions of this compound from the stock solution for each experiment. - Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cloudy or hazy solution after adding this compound to the buffer. | The compound has not fully dissolved. | - Use sonication to aid in the dissolution of the compound in the final aqueous buffer. - Filter the final solution through a sterile 0.22 µm filter to remove any undissolved particles. However, this may reduce the actual concentration if a significant amount of the compound is undissolved. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For a 10 mM stock solution, this would be 5.19 mg for 1 mL of DMSO.
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution in Aqueous Buffer for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)
-
Sterile dilution tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the final desired concentration of this compound and the final percentage of DMSO for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in the pre-warmed aqueous buffer to achieve the desired final concentration.
-
Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Gently mix the final solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in media containing serum.
-
Use the freshly prepared diluted solution for your experiment immediately.
Visualizing the CRTH2 Signaling Pathway
To understand the mechanism of action of this compound, it is helpful to visualize the signaling pathway it inhibits.
References
Troubleshooting variability in Setipafant experimental results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Setipafant, a selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2). Variability in experimental results can arise from multiple factors, and this resource aims to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as the PGD2 receptor 2 (DP2).[1][2] Prostaglandin D2 (PGD2) is a key lipid mediator released primarily by mast cells during an inflammatory response.[3] PGD2 binds to two main receptors: DP1 and DP2 (CRTH2).[1][4]
-
DP1 Receptor: Activation of the Gs alpha subunit, leading to increased intracellular cAMP levels, vasodilation, and inhibition of platelet aggregation.
-
DP2 (CRTH2) Receptor: Activation of the Gi alpha subunit, which decreases cAMP levels and increases intracellular calcium. This pathway is crucial for the chemotaxis and activation of key immune cells involved in type 2 inflammation, such as T-helper 2 (Th2) cells, eosinophils, and basophils.
By selectively blocking the DP2 (CRTH2) receptor, this compound inhibits the downstream inflammatory effects of PGD2, such as the recruitment and activation of eosinophils and other immune cells.
Q2: I am observing significant variability in my IC50 values for this compound. What are the potential causes?
Variability in the half-maximal inhibitory concentration (IC50) is a common issue in in vitro assays. The IC50 value is highly dependent on the specific conditions of the assay. Potential sources of variability include:
-
Cell-Based Factors:
-
Receptor Expression Levels: The density of CRTH2 receptors on your cell line can fluctuate with cell passage number, confluency, and culture conditions. Higher receptor density may require higher concentrations of this compound for inhibition.
-
Cell Health and Viability: Use of unhealthy or high-passage-number cells can lead to inconsistent responses. Regularly perform cell viability checks and use cells within a defined passage range.
-
Choice of Cell Line: Different cell lines (e.g., primary eosinophils, transfected cell lines like HEK293 or L1.2) will have different signaling machinery and receptor expression, leading to different IC50 values.
-
-
Reagent and Compound Factors:
-
Agonist (PGD2) Concentration and Stability: PGD2 is unstable. Use fresh dilutions for each experiment. The concentration of PGD2 used to stimulate the cells will directly impact the IC50 value of the antagonist according to the Cheng-Prusoff equation.
-
This compound Purity, Solvent, and Storage: Ensure the purity of your this compound stock. The choice of solvent (e.g., DMSO) and its final concentration in the assay can affect cell health and results. Store the compound as recommended by the manufacturer, protected from light and moisture.
-
Serum in Media: Components in fetal bovine serum (FBS) can bind to the compound or interfere with the assay. Consider reducing serum concentration or using a serum-free medium during the assay.
-
-
Assay Protocol Factors:
-
Incubation Times: The pre-incubation time with this compound before adding the agonist, and the stimulation time with the agonist, must be consistent and optimized.
-
Data Analysis Method: The mathematical model used to fit the dose-response curve (e.g., four-parameter logistic regression) and the definition of 0% and 100% inhibition can significantly alter the calculated IC50. Ensure that your analysis method is consistent across experiments.
-
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Functional Assays (e.g., Calcium Mobilization, Chemotaxis)
If you are experiencing poor reproducibility in functional assays, follow this troubleshooting workflow.
Guide 2: Understanding the PGD2-CRTH2 Signaling Pathway
Misinterpretation of results can occur without a clear understanding of the signaling cascade. This compound acts at a specific point in this pathway.
// Nodes PGD2 [label="Prostaglandin D2 (PGD2)\n(Agonist)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound\n(Antagonist)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CRTH2 [label="CRTH2 (DP2) Receptor\n(Gαi-coupled GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gαi Protein Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↓ Intracellular cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="↑ Intracellular Ca²⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Responses:\n• Chemotaxis\n• Degranulation\n• Cytokine Release", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PGD2 -> CRTH2 [label=" Binds"]; this compound -> CRTH2 [label=" Blocks", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", style=dashed]; CRTH2 -> Gi; Gi -> AC [arrowhead=tee]; Gi -> PLC; AC -> cAMP; PLC -> Ca; Ca -> Response; cAMP -> Response; } } Caption: this compound blocks PGD2 binding to the CRTH2 receptor.
Quantitative Data Summary
The potency of CRTH2 antagonists can vary based on the specific ligand and the experimental system. The following table shows the binding affinity (Ki) of PGD2 and its metabolites for the DP2 (CRTH2) receptor, illustrating the different potencies of natural ligands.
| Ligand | Binding Affinity (Ki) for DP2 (CRTH2) |
| PGD2 | 2.4 nM |
| Δ12-PGJ2 | 6.8 nM |
| Δ12-PGD2 | 7.63 nM |
| 9α,11β-PGF2 | 315.0 nM |
| (Data sourced from a study on ILC2 cells) |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for CRTH2 Antagonism
This protocol provides a general framework for measuring this compound's ability to inhibit PGD2-induced calcium flux in a CRTH2-expressing cell line (e.g., L1.2 or HEK293 transfectants).
Principle: CRTH2 activation by PGD2 leads to an increase in intracellular calcium ([Ca²⁺]i). This response can be measured using a calcium-sensitive fluorescent dye like Indo-1 AM. An antagonist like this compound will inhibit this PGD2-induced calcium signal in a dose-dependent manner.
Materials:
-
CRTH2-expressing cells
-
Assay Buffer (e.g., HBSS with 1% BSA)
-
This compound
-
PGD2 (agonist)
-
Indo-1 AM or other suitable calcium-sensitive dye
-
Fluorimeter or plate reader capable of measuring calcium flux
Methodology:
-
Cell Preparation:
-
Harvest CRTH2-expressing cells in their logarithmic growth phase.
-
Wash the cells with Assay Buffer.
-
Load cells with Indo-1 AM dye (e.g., 3 µM for 60 minutes at 37°C), protecting from light.
-
Wash cells again to remove excess dye and resuspend in Assay Buffer to the desired concentration.
-
-
Antagonist Pre-incubation:
-
Aliquot the cell suspension into assay tubes or a microplate.
-
Add varying concentrations of this compound (or vehicle control) to the cells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow receptor binding.
-
-
Agonist Stimulation and Measurement:
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Add a fixed concentration of PGD2 (typically an EC80 concentration, pre-determined from an agonist dose-response curve) to stimulate the cells.
-
Immediately record the change in fluorescence for 2-3 minutes. The signal is often measured as a ratio of emissions at two wavelengths (e.g., 405/482 nm for Indo-1).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data: Set the response with vehicle control + PGD2 as 100% and the response with no PGD2 as 0%.
-
Plot the percent inhibition against the logarithm of this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC50 value.
-
// Nodes A [label="1. Harvest & wash\nCRTH2-expressing cells", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Load cells with\ncalcium-sensitive dye (e.g., Indo-1 AM)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Pre-incubate cells with\nvarying [this compound]", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Measure baseline\nfluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Add PGD2 (agonist)\nto stimulate cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Record fluorescence signal\n(calcium flux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Calculate % inhibition and\nfit curve to determine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } } Caption: Key steps in a calcium mobilization assay workflow.
References
- 1. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 2. CRTH2 antagonists in asthma: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Placebo Response in Setipafant Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Setipafant. The information provided aims to address specific issues that may be encountered during clinical trials, with a focus on minimizing the placebo response to ensure accurate assessment of this compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational oral antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G-protein coupled receptor for prostaglandin D2 (PGD2), a key mediator in allergic inflammation. By blocking the PGD2/CRTH2 signaling pathway, this compound aims to reduce the inflammatory cascade associated with allergic conditions such as asthma and allergic rhinitis.
Q2: What is the "placebo response" and why is it a concern in this compound clinical trials?
A2: The placebo response refers to the improvement in a patient's condition that occurs after receiving a placebo (an inactive substance) or sham treatment. This effect can be significant in clinical trials and can make it difficult to determine the true therapeutic benefit of an investigational drug like this compound. A high placebo response can mask the drug's actual efficacy, potentially leading to inconclusive or failed trials.
Q3: What are the key factors that can contribute to a high placebo response in allergic rhinitis and asthma trials?
A3: Several factors can contribute to a significant placebo response in trials for allergic conditions, including:
-
Subject- and Investigator-related factors: Patient and investigator expectations of treatment benefit can strongly influence outcomes.
-
Natural course of the disease: Allergic symptoms can fluctuate naturally, and spontaneous improvements may be mistaken for a placebo effect.
-
Regression to the mean: Patients are often enrolled in trials when their symptoms are at their peak. Subsequently, their symptoms may naturally regress towards their average severity, which can be misattributed to the placebo.
-
Patient-reported outcomes: Subjective measures, such as symptom scores, are highly susceptible to placebo effects.
-
Study design and conduct: The level of interaction with healthcare professionals and the overall trial environment can influence patient perception and reporting of symptoms.
Q4: Have clinical trials for this compound shown a significant placebo response?
A4: Yes, clinical trials for this compound in seasonal allergic rhinitis have demonstrated a placebo response. For instance, in a Phase 2 trial, while this compound showed a statistically significant improvement in Daytime Nasal Symptom Score (DNSS) compared to placebo, the placebo group also experienced a reduction in symptoms from baseline. The subsequent Phase 3 trial did not confirm the efficacy of this compound, which could be partly attributed to variability in the placebo response between the studies.[1]
Troubleshooting Guides
Issue 1: High variability in placebo response across different study sites.
-
Possible Cause: Inconsistent study procedures, communication with participants, or patient expectations across sites.
-
Troubleshooting Steps:
-
Standardize Investigator and Staff Training: Implement a comprehensive training program for all site personnel to ensure consistent communication of study information and management of patient expectations.
-
Centralized Monitoring: Employ centralized monitoring of key performance indicators and patient-reported outcomes to identify sites with outlier placebo response rates early.
-
Blinded Data Review: Conduct blinded reviews of data during the trial to identify any trends or inconsistencies in placebo response without unblinding the treatment allocation.
-
Issue 2: The observed treatment effect of this compound is not statistically significant from placebo.
-
Possible Cause: A large placebo response may be masking the true efficacy of this compound.
-
Troubleshooting Steps:
-
Review Patient Population: Analyze the baseline characteristics of the study population to ensure that patients with a high likelihood of placebo response (e.g., those with milder disease) are not overrepresented.
-
Implement a Placebo Run-in Period: Consider a single-blind placebo run-in period to identify and potentially exclude subjects who show a marked improvement on placebo before randomization.
-
Utilize Objective Endpoints: Whenever possible, incorporate objective endpoints (e.g., physiological measures like Forced Expiratory Volume in 1 second (FEV1) or Peak Nasal Inspiratory Flow (PNIF)) in addition to subjective patient-reported outcomes to reduce the impact of the placebo effect.
-
Data Presentation
Table 1: Summary of Efficacy Results from this compound Phase 2 Clinical Trial in Seasonal Allergic Rhinitis
| Treatment Group | Mean Baseline DNSS (SD) | Mean Change from Baseline in DNSS (95% CI) | p-value vs. Placebo |
| Placebo | 2.24 - 2.26 (range) | - | - |
| Setipiprant 1000 mg b.i.d. | 2.24 - 2.26 (range) | -0.15 (-0.29, -0.01) | 0.030 |
| Cetirizine 10 mg o.d. | 2.24 - 2.26 (range) | -0.21 (-0.35, -0.07) | <0.001 |
DNSS: Daytime Nasal Symptom Score; SD: Standard Deviation; CI: Confidence Interval. Data from Ratner et al. (2017).[1]
Table 2: Summary of Efficacy Results from this compound Phase 3 Clinical Trial in Seasonal Allergic Rhinitis
| Treatment Group | Mean Baseline DNSS (SD) | Mean Change from Baseline in DNSS (95% CI) | p-value vs. Placebo |
| Placebo | 2.16 (0.43) | - | - |
| Setipiprant 1000 mg b.i.d. | 2.17 (0.41) | -0.02 (-0.12, 0.07) | 0.652 |
| Cetirizine 10 mg o.d. | 2.22 (0.42) | -0.23 (-0.32, -0.13) | <0.001 |
DNSS: Daytime Nasal Symptom Score; SD: Standard Deviation; CI: Confidence Interval. Data from Ratner et al. (2017).[1]
Experimental Protocols
1. Assessment of Daytime Nasal Symptom Score (DNSS)
-
Objective: To quantify the severity of daytime nasal symptoms in patients with allergic rhinitis.
-
Methodology:
-
Patients are asked to rate the severity of four individual nasal symptoms (runny nose, nasal congestion, nasal itching, and sneezing) over the past 12 hours.
-
Each symptom is scored on a 4-point scale: 0 = no symptoms, 1 = mild symptoms, 2 = moderate symptoms, 3 = severe symptoms.[2][3]
-
The DNSS is the sum of the scores for the four individual symptoms, with a maximum possible score of 12.
-
Patients record their scores in a daily electronic diary.
-
2. Allergen Challenge Protocol for Assessing Late Asthmatic Response (LAR)
-
Objective: To induce and measure the late asthmatic response following a controlled allergen exposure.
-
Methodology:
-
Baseline Measurement: Perform baseline spirometry to measure Forced Expiratory Volume in 1 second (FEV1).
-
Allergen Administration: Administer a standardized allergen extract via a nebulizer in incremental doses.
-
Early Asthmatic Response (EAR) Monitoring: Monitor FEV1 at regular intervals (e.g., every 10-15 minutes) for the first 1-2 hours post-challenge to assess the EAR.
-
Late Asthmatic Response (LAR) Monitoring: Continue to monitor FEV1 hourly for up to 10-12 hours post-challenge to detect the LAR, which is typically a fall in FEV1 occurring 3-8 hours after the allergen challenge.
-
Data Analysis: The magnitude of the LAR is quantified as the maximum percentage fall in FEV1 from the pre-challenge baseline during the late-phase response.
-
Mandatory Visualization
Caption: this compound's mechanism of action as a CRTH2 antagonist.
Caption: Experimental workflow to minimize placebo response.
References
- 1. Efficacy and safety of setipiprant in seasonal allergic rhinitis: results from Phase 2 and Phase 3 randomized, double-blind, placebo- and active-referenced studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Allergic Rhinitis – Clinical Investigator Collaborative (AR-CIC): nasal allergen challenge protocol optimization for studying AR pathophysiology and evaluating novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allergic Rhinitis Diagnosis | Haleon HealthPartner [haleonhealthpartner.com]
How to improve the signal-to-noise ratio in Setipafant binding assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Setipafant binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor (GPCR) that is highly expressed on type 2 helper T cells (Th2), eosinophils, and basophils. The natural ligand for CRTH2 is prostaglandin D2 (PGD2). The binding of PGD2 to CRTH2 mediates chemotaxis and activation of these immune cells, playing a significant role in the inflammatory cascade associated with allergic diseases such as asthma. This compound acts by competitively binding to CRTH2, thereby blocking the downstream signaling initiated by PGD2.
Q2: What is the signaling pathway of the CRTH2 receptor?
The CRTH2 receptor couples to the Gαi/o class of G-proteins.[1] Upon activation by an agonist like PGD2, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunit dissociates and can activate phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration.[3] This signaling cascade ultimately results in the chemotaxis and activation of inflammatory cells.[2]
Q3: Why is a good signal-to-noise ratio important in this compound binding assays?
A high signal-to-noise ratio is crucial for obtaining accurate and reproducible data. It ensures that the measured signal from the specific binding of this compound to the CRTH2 receptor is clearly distinguishable from the background noise. A poor signal-to-noise ratio, often caused by high non-specific binding or a weak specific signal, can lead to inaccurate determination of binding affinity (Ki) and potency (IC50) of test compounds, potentially masking the true effects of the drug candidates. An ideal assay should have specific binding that is at least 80% of the total binding.
Troubleshooting Guides
This section addresses common issues encountered during this compound binding assays and provides solutions to improve the signal-to-noise ratio.
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can significantly reduce the assay window and obscure the specific binding signal.
| Potential Cause | Recommended Solution |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its Kd value. Ensure the radiochemical purity of the ligand is high (>90%). Hydrophobic radioligands tend to have higher NSB. |
| Receptor Preparation | Titrate the amount of membrane protein used in the assay. A typical range is 50-120 µg of membrane protein per well.[4] Ensure thorough homogenization and washing of membranes to remove endogenous ligands. |
| Assay Conditions | Optimize incubation time and temperature; shorter incubation times may reduce NSB, but ensure equilibrium is reached. Modify the assay buffer by including agents like Bovine Serum Albumin (BSA) or using a buffer with different ionic strength. |
| Filtration and Washing | Pre-soak filters in a blocking agent like 0.3% polyethyleneimine (PEI). Increase the number and/or volume of wash steps with ice-cold wash buffer to efficiently remove unbound radioligand. Do not allow filters to dry out between washes. |
| Labware | Use low-protein binding plates and tubes to minimize surface adhesion of the radioligand. |
Issue 2: Low or No Specific Binding
The absence of a clear specific binding signal can render the assay results inconclusive.
| Potential Cause | Recommended Solution |
| Receptor Integrity | Ensure proper storage and handling of the CRTH2 receptor preparation. Perform quality control checks, such as a Western blot, to confirm receptor presence and integrity. |
| Radioligand Issues | Confirm the concentration and specific activity of the radioligand. Inaccurate dilutions can lead to a lower than expected concentration. Ensure proper storage to prevent degradation. |
| Assay Conditions | Verify the buffer composition, including pH and the presence of necessary ions (e.g., MgCl2). Ensure the incubation time is sufficient to reach binding equilibrium, which can be determined through kinetic experiments. |
| Incorrect Competitor | For competitive assays, ensure a sufficiently high concentration of the unlabeled competitor is used to fully displace the specific binding of the radioligand. |
Experimental Protocols
Radioligand Binding Assay for this compound (Competitive Binding)
This protocol is adapted from established methods for radioligand binding to the CRTH2 receptor.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the human CRTH2 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add in the following order:
-
150 µL of CRTH2 membrane preparation (50-120 µg protein).
-
50 µL of competing ligand (this compound or other test compounds at various concentrations) or buffer for total binding, or a high concentration of an unlabeled CRTH2 ligand (e.g., 10 µM PGD2) for non-specific binding.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-PGD2 at a concentration around its Kd).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
3. Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in 0.3% PEI.
-
Wash the filters rapidly with four washes of ice-cold wash buffer (e.g., 50 mM Tris, 5 mM MgCl2).
-
Dry the filters for 30 minutes at 50°C.
4. Detection and Data Analysis:
-
Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the specific binding as a function of the competitor concentration and fit the data using non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data Summary
The following table summarizes typical binding parameters for the CRTH2 receptor. Note that the Ki for this compound would be determined experimentally using a competitive binding assay as described above.
| Ligand | Receptor | Assay Type | Kd (nM) | Bmax (fmol/mg protein) |
| [3H]-PGD2 | human CRTH2 | Saturation Binding | 2.5 (high affinity), 109 (low affinity) | Not specified in the source |
| [3H]-PGD2 | mouse CRTH2 | Saturation Binding | 8.8 ± 0.8 | Not specified in the source |
Visualizations
CRTH2 Signaling Pathway
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Setipafant Dosing and Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Setipafant. It includes frequently asked questions (FAQs) and troubleshooting guides for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosing for this compound in different animal species such as rats, dogs, and monkeys?
A1: As of our latest review of publicly available literature, specific dosing recommendations and detailed pharmacokinetic data for this compound in common preclinical animal models (e.g., rats, dogs, monkeys) have not been published. Clinical studies in humans have investigated doses up to 1000 mg twice daily.[1][2] For preclinical studies, dose selection would typically be determined through dose-range finding toxicity studies and allometric scaling from data on similar compounds or in-house exploratory studies.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper 2 cells (CRTH2).[1][3][4] CRTH2 is a G-protein-coupled receptor that is activated by its natural ligand, prostaglandin D2 (PGD2). PGD2 is released from mast cells and other immune cells and plays a significant role in allergic inflammation. By blocking the PGD2/CRTH2 signaling pathway, this compound aims to reduce the inflammatory response associated with allergic conditions like asthma and allergic rhinitis.
Q3: Are there any established experimental protocols for evaluating this compound in animal models?
Data Presentation: Pharmacokinetic Parameters (Illustrative Example)
Disclaimer: The following tables contain illustrative data for a hypothetical compound and are provided as a template. Specific pharmacokinetic data for this compound in these species is not publicly available.
Table 1: Single-Dose Oral Pharmacokinetics of a Hypothetical Compound in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| 10 | 500 | 1.0 | 2500 | 4.0 |
| 30 | 1450 | 1.5 | 7800 | 4.2 |
| 100 | 4200 | 1.5 | 25000 | 4.5 |
Table 2: Single-Dose Oral Pharmacokinetics of a Hypothetical Compound in Dogs
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| 5 | 800 | 2.0 | 6400 | 6.5 |
| 15 | 2300 | 2.0 | 19500 | 6.8 |
| 50 | 7100 | 2.5 | 68000 | 7.0 |
Table 3: Single-Dose Oral Pharmacokinetics of a Hypothetical Compound in Monkeys
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| 2 | 450 | 1.5 | 3150 | 5.0 |
| 10 | 2100 | 2.0 | 16800 | 5.3 |
| 30 | 5900 | 2.0 | 50150 | 5.5 |
Experimental Protocols
General Protocol for an Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimation: Animals are acclimated for at least one week prior to the experiment.
-
Dose Formulation: The compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) to the desired concentrations.
-
Administration: Animals are fasted overnight prior to dosing. The compound is administered via oral gavage at a volume of 10 mL/kg.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a CRTH2 antagonist.
Caption: General experimental workflow for a preclinical pharmacokinetic study.
Troubleshooting Guide
Q4: We are observing high variability in our pharmacokinetic data between animals. What could be the cause?
A4: High inter-subject variability is a common challenge in animal studies. Potential causes include:
-
Dosing Technique: Inconsistent oral gavage technique can lead to variable amounts of the drug being delivered to the stomach. Ensure all personnel are properly trained and consistent.
-
Animal Health: Underlying health issues can affect drug absorption and metabolism. Ensure all animals are healthy before the study begins.
-
Food and Water Intake: While animals are typically fasted before dosing, differences in food consumption prior to fasting can alter gastrointestinal physiology.
-
Genetic Variability: Outbred stocks of rodents can have significant genetic differences that affect drug metabolism.
-
Stress: Stress from handling and procedures can impact physiological parameters, including drug absorption and clearance.
Q5: The measured plasma concentrations of our compound are much lower than expected. What are the possible reasons?
A5: Lower than expected plasma concentrations can be due to several factors:
-
Poor Oral Bioavailability: The compound may have low solubility, poor permeability across the gut wall, or be subject to significant first-pass metabolism in the gut or liver.
-
Dose Formulation Issues: The compound may not be fully dissolved or suspended in the vehicle, leading to inaccurate dosing. Check the stability and homogeneity of the formulation.
-
Rapid Metabolism and Clearance: The compound may be rapidly metabolized and eliminated from the body.
-
Analytical Issues: Problems with the bioanalytical method, such as poor extraction recovery or matrix effects, can lead to underestimation of the compound's concentration.
Q6: How do we choose the appropriate animal species for our preclinical study?
A6: The choice of animal species is a critical step in preclinical drug development. Key considerations include:
-
Metabolic Profile: The species should ideally have a metabolic profile for the drug that is similar to humans.
-
Target Expression and Pharmacology: The drug target (in this case, CRTH2) should be expressed and function similarly in the chosen species as it does in humans.
-
Practical Considerations: Factors such as animal size, cost, and availability of disease models are also important.
-
Regulatory Guidance: Regulatory agencies often require data from at least two species (one rodent and one non-rodent) for safety and toxicology studies.
Caption: Logical relationships for troubleshooting common issues in animal dosing studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Technical Support Center: Mitigating Potential Cytotoxicity of Setipafant at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity observed with the CRTH2 antagonist, Setipafant, at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the D prostanoid receptor 2 (DP2).[1] Prostaglandin D2 (PGD2) is the natural ligand for CRTH2 and is primarily released by mast cells.[1][2] The interaction between PGD2 and CRTH2 mediates the activation and chemotaxis of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils, which are implicated in allergic diseases such as asthma.[2][3] By blocking this interaction, this compound aims to reduce the inflammatory response.
Q2: Why might I observe cytotoxicity with this compound at high concentrations in my cell-based assays?
While specific data on this compound-induced cytotoxicity at high concentrations is not extensively published, several factors could contribute to such an observation in vitro:
-
Off-target effects: At high concentrations, small molecules can sometimes interact with unintended cellular targets, leading to cytotoxic effects unrelated to their primary mechanism of action.
-
Compound precipitation: Poor solubility of a compound at high concentrations in cell culture media can lead to the formation of precipitates. These precipitates can cause physical stress to cells or be misinterpreted as cytotoxicity in certain assay formats.
-
Solvent toxicity: If this compound is dissolved in a solvent like DMSO, high concentrations of the compound may also mean that the final concentration of the solvent in the cell culture is high enough to be toxic to the cells.
-
Cell type-specific sensitivity: Different cell lines can have varying sensitivities to a compound due to differences in their metabolic pathways, expression of off-target proteins, or general robustness.
Q3: What are the initial steps to confirm that the observed effect is true cytotoxicity?
It is crucial to differentiate between true cytotoxicity and experimental artifacts. Here are some initial steps:
-
Visual inspection: Use a microscope to visually inspect the cells treated with high concentrations of this compound. Look for signs of cell death, such as detachment, rounding, membrane blebbing, or the presence of compound precipitate.
-
Use a secondary cytotoxicity assay: Employ a different cytotoxicity assay that measures a distinct cellular parameter. For example, if you initially used a metabolic assay like MTT, which measures mitochondrial reductase activity, you could follow up with a membrane integrity assay like the Lactate Dehydrogenase (LDH) release assay.
-
Solubility check: Determine the solubility of this compound in your specific cell culture medium to ensure you are working below the concentration at which it might precipitate.
Troubleshooting Guide: High Cytotoxicity Observed with this compound
This guide provides a step-by-step approach to troubleshoot and mitigate potential cytotoxicity.
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly and use appropriate pipetting techniques. To minimize the "edge effect," avoid using the outer wells of the microplate for experimental samples and instead fill them with sterile media or PBS. |
| Cytotoxicity observed only at the highest concentrations | Compound precipitation. | Visually inspect the wells for any precipitate. Determine the solubility of this compound in your culture medium and ensure your working concentrations are below this limit. |
| High solvent (e.g., DMSO) concentration. | Ensure the final concentration of the solvent is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Cell death confirmed by multiple assays | True compound-induced cytotoxicity (potentially off-target). | Lower the concentration range of this compound to identify the non-toxic concentration range for your experiments. Consider shortening the exposure time of the cells to the compound. |
| Cell line sensitivity. | Test the effect of this compound on a different cell line to determine if the cytotoxicity is cell-type specific. |
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to a percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using the LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
LDH assay kit (commercially available)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period at 37°C and 5% CO2.
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to set up the reaction with the collected supernatants.
-
Readout: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment concentration using the absorbance values from the spontaneous and maximum release controls.
Visualizations
Caption: Simplified signaling pathway of the CRTH2 receptor.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Efficacy of Setipafant Versus Other CRTH2 Antagonists: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) has emerged as a promising therapeutic target for allergic diseases such as asthma and allergic rhinitis. This G protein-coupled receptor is preferentially expressed on key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Its activation by prostaglandin D2 (PGD2), a major mast cell mediator, orchestrates the recruitment and activation of these cells, driving the characteristic allergic inflammatory cascade. Consequently, the development of CRTH2 antagonists has been an area of intense research. This guide provides a comparative overview of the efficacy of Setipafant against other notable CRTH2 antagonists, supported by available clinical trial data and detailed experimental methodologies.
Mechanism of Action: The CRTH2 Signaling Pathway
CRTH2 antagonists competitively bind to the CRTH2 receptor, thereby blocking the downstream signaling cascade initiated by PGD2. This inhibition prevents the activation and chemotaxis of key inflammatory cells, ultimately mitigating the allergic response.
Head-to-Head Clinical Trial Design: Setipafant vs. Current Androgenetic Alopecia Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Setipafant (formerly known as Setipiprant) and the current standard-of-care therapies for Androgenetic Alopecia (AGA), commonly known as male or female pattern baldness. The content is based on available clinical trial data and aims to offer an objective overview for research and development professionals.
Executive Summary
This compound, a selective oral antagonist of the prostaglandin D2 receptor 2 (DP2), was investigated as a novel treatment for AGA. A Phase 2a clinical trial was conducted to evaluate its efficacy and safety against placebo and the established therapy, finasteride. The trial concluded that this compound, at the dose studied, did not demonstrate a statistically significant improvement in hair growth compared to placebo. While well-tolerated, the lack of efficacy has halted its development for this indication. In contrast, finasteride, a 5-alpha-reductase inhibitor, and topical minoxidil remain the cornerstones of AGA treatment, with extensive data supporting their efficacy.
Comparative Analysis of this compound and Finasteride
A Phase 2a, multi-center, randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy and safety of oral this compound in males with AGA. A cohort of this study also received finasteride, providing comparative data.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from the Phase 2a clinical trial.
| Parameter | This compound (1000 mg BID) | Finasteride (1 mg QD) | Placebo |
| Number of Participants | 83 | 12 | 74 |
| Change from Baseline in Target Area Hair Count (TAHC) at Week 24 | No significant improvement vs. placebo | Numerically greater improvement than placebo and this compound | No significant change |
| Subject Self-Assessment (SSA) Score at Week 24 | No significant improvement vs. placebo | Not reported with statistical analysis | No significant change |
| Investigator Global Assessment (IGA) of Hair Growth at Week 24 | No significant improvement vs. placebo | Not reported with statistical analysis | No significant change |
| Treatment-Related Adverse Events (Mild to Moderate) | 25.9% | 25.0% | 12.3%[1][2][3][4] |
| Serious Adverse Events | None reported | None reported | 2 (unrelated to treatment)[2] |
BID: twice daily; QD: once daily
Experimental Protocols
Phase 2a Clinical Trial Methodology for this compound in Androgenetic Alopecia
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase 2a trial.
-
Participants: Males between the ages of 18 and 49 with a diagnosis of androgenetic alopecia.
-
Intervention:
-
This compound: 1000 mg administered orally, twice daily.
-
Finasteride: 1 mg administered orally, once daily (this arm was part of the initial design but was later amended).
-
Placebo: Administered orally, twice daily.
-
-
Duration: The treatment period was 24 weeks, with a follow-up visit at 32 weeks.
-
Primary Efficacy Endpoints:
-
Change from baseline in Target Area Hair Count (TAHC) at week 24, as measured by phototrichogram.
-
Subject Self-Assessment (SSA) of hair growth at week 24, based on standardized photographs.
-
-
Secondary Efficacy Endpoint:
-
Investigator Global Assessment (IGA) of hair growth.
-
-
Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, and changes in clinical laboratory parameters.
Mechanism of Action and Signaling Pathways
This compound: Prostaglandin D2 (PGD2) Pathway
This compound is a selective antagonist of the prostaglandin D2 receptor 2 (DP2, also known as CRTH2). In individuals with AGA, levels of PGD2 are elevated in the scalp. PGD2 is believed to inhibit hair growth by binding to the DP2 receptor on hair follicle cells, which in turn can lead to miniaturization of the hair follicle and a shortened anagen (growth) phase of the hair cycle. By blocking this interaction, this compound was hypothesized to prevent the inhibitory effects of PGD2 and thereby promote hair growth.
Finasteride: Dihydrotestosterone (DHT) Pathway
Finasteride is a competitive and specific inhibitor of Type II 5-alpha-reductase, an intracellular enzyme that converts the androgen testosterone into dihydrotestosterone (DHT). DHT is a key driver of androgenetic alopecia, binding to androgen receptors in hair follicles and causing them to shrink. By reducing the levels of DHT in the scalp, finasteride helps to reverse the process of hair follicle miniaturization and can lead to increased hair growth and a slowing of hair loss.
Clinical Trial Workflow Diagram
The following diagram illustrates the workflow of the Phase 2a clinical trial for this compound.
Conclusion
Based on the available Phase 2a clinical trial data, this compound did not demonstrate efficacy in treating androgenetic alopecia in males when compared to placebo. While its safety profile was favorable, the lack of a positive effect on hair growth has led to the cessation of its development for this indication. Current standard-of-care treatments, such as finasteride and topical minoxidil, which act on different pathways, remain the primary therapeutic options for patients with AGA. Future research may explore other targets in the complex pathophysiology of hair loss.
References
- 1. Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
Validating the Specificity of Setipafant for the CRTH2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Setipafant's performance with other Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2) antagonists, supported by experimental data. The focus is on validating the specificity of this compound for the CRTH2 receptor, a key target in the development of treatments for allergic and inflammatory diseases.
Comparative Analysis of CRTH2 Antagonist Potency
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and other notable CRTH2 antagonists. Lower values indicate higher potency.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound (ACT-129968) | Human CRTH2 | Radioligand Binding | 6 | [1] | |
| Ramatroban (BAY u3405) | Human CRTH2 | Radioligand Binding | 7.2 | [2] | |
| Human TP | Radioligand Binding | 8.7 | [2] | ||
| Human CRTH2 | Calcium Mobilization | 100 | [3] | ||
| Fevipiprant (QAW039) | Human CRTH2 | Radioligand Binding | 1.1 | [4] | |
| Human Eosinophil Shape Change | Functional Assay | 0.44 | |||
| AZD1981 | Human CRTH2 | Radioligand Binding | pIC50 = 8.4 | ||
| Human Eosinophil Chemotaxis | Functional Assay | pIC50 = 7.6 | |||
| OC000459 (Timapiprant) | Human Recombinant CRTH2 | Radioligand Binding | 13 | ||
| Human Native CRTH2 (Th2 cells) | Radioligand Binding | 4 | |||
| Human Th2 Lymphocyte Chemotaxis | Functional Assay | 28 | |||
| BI 671800 | Human CRTH2 | Radioligand Binding | 4.5 | ||
| Mouse CRTH2 | Radioligand Binding | 3.7 | |||
| CAY10471 | Human CRTH2 | Radioligand Binding | 0.6 | ||
| Human DP1 | Radioligand Binding | 1200 | |||
| Human TP | Radioligand Binding | >10,000 |
Selectivity Profile of this compound
This compound is a selective antagonist of the CRTH2 receptor. It demonstrates significantly greater specificity for CRTH2 (also known as DP2) over the DP1 receptor. Furthermore, this compound does not antagonize the thromboxane receptor (TP), which is responsible for the bronchoconstricting properties of prostaglandin D2 (PGD2). It also does not exhibit appreciable inhibition of the cyclooxygenase 1 (COX-1) enzyme, which is involved in the synthesis of prostaglandins. In contrast, Ramatroban is a dual antagonist of both the TP and CRTH2 receptors.
CRTH2 Signaling Pathway and Antagonist Intervention
The diagram below illustrates the signaling cascade initiated by PGD2 binding to the CRTH2 receptor and the point of intervention for antagonists like this compound.
Caption: CRTH2 receptor signaling pathway and antagonist inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the CRTH2 receptor.
Caption: Workflow for a CRTH2 radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled CRTH2 agonist, such as [3H]-PGD2, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular calcium release induced by a CRTH2 agonist.
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Preparation: Cells expressing the CRTH2 receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound).
-
Agonist Stimulation: A CRTH2 agonist, such as PGD2, is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The concentration-response curves are plotted to determine the IC50 value of the antagonist.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of inflammatory cells towards a chemoattractant.
Caption: Workflow for a cell chemotaxis assay.
Protocol:
-
Cell Isolation: Primary human eosinophils or Th2 lymphocytes are isolated from peripheral blood.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) is used, with a porous membrane separating the upper and lower wells.
-
Cell Loading: The isolated cells, pre-treated with the test antagonist (e.g., this compound), are placed in the upper chamber.
-
Chemoattractant Addition: A solution containing a CRTH2 agonist (e.g., PGD2) is added to the lower chamber.
-
Incubation: The plate is incubated to allow the cells to migrate through the pores in the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of chemotaxis by the antagonist is calculated.
References
A Cross-Study Comparison of Setipafant's Efficacy in Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of Setipafant (previously known as setipiprant), a selective CRTH2 antagonist, with other established treatments for allergic rhinitis. The information is compiled from published Phase 2 and Phase 3 clinical trials, meta-analyses, and systematic reviews to support research and drug development in the field of allergic inflammation.
Executive Summary
This compound has been investigated as a novel oral treatment for allergic rhinitis, targeting the prostaglandin D2 (PGD2) pathway, a key driver of allergic inflammation. Clinical trial data for this compound shows mixed results. A Phase 2 study demonstrated a statistically significant, dose-related improvement in daytime nasal symptom scores compared to placebo. However, a subsequent Phase 3 trial did not replicate this primary endpoint finding. In both studies, the active comparator, cetirizine, a second-generation antihistamine, showed consistent efficacy.
This guide presents a detailed analysis of the available efficacy data for this compound and compares it with established first-line and second-line therapies for allergic rhinitis, including other oral antihistamines, intranasal corticosteroids, and leukotriene receptor antagonists. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols from the key clinical trials. Additionally, signaling pathway diagrams for each drug class are provided to illustrate their mechanisms of action.
Data Presentation: Comparative Efficacy in Allergic Rhinitis
The following tables summarize the quantitative efficacy data from clinical trials of this compound and comparator treatments. The primary endpoint in the this compound trials was the mean change from baseline in the Daytime Nasal Symptom Score (DNSS). Other relevant endpoints include the Night-time Nasal Symptom Score (NNSS) and the Daytime Eye Symptom Score (DESS).
Table 1: Efficacy of this compound vs. Placebo and Cetirizine in Seasonal Allergic Rhinitis (Phase 2 Study) [1][2]
| Treatment Group | Mean Change from Baseline in DNSS (95% CI) | p-value vs. Placebo | Mean Change from Baseline in NNSS | Mean Change from Baseline in DESS |
| Placebo | - | - | - | - |
| This compound 1000 mg b.i.d. | -0.15 (-0.29, -0.01) | 0.030 | Significant Improvement | Significant Improvement |
| Cetirizine 10 mg o.d. | -0.21 (-0.35, -0.07) | <0.001 | Not Significantly Different from Placebo | Significant Improvement |
Table 2: Efficacy of this compound vs. Placebo and Cetirizine in Seasonal Allergic Rhinitis (Phase 3 Study) [1][2]
| Treatment Group | Mean Change from Baseline in DNSS (95% CI) | p-value vs. Placebo | Mean Change from Baseline in NNSS | Mean Change from Baseline in DESS |
| Placebo | - | - | - | - |
| This compound 1000 mg b.i.d. | -0.02 (-0.12, 0.07) | 0.652 | No Significant Improvement | No Significant Improvement |
| Cetirizine 10 mg o.d. | -0.23 (-0.32, -0.13) | <0.001 | Significant Improvement | Significant Improvement |
Table 3: Comparative Efficacy of Second-Generation Antihistamines in Allergic Rhinitis (Network Meta-Analysis) [3]
| Treatment | Efficacy Ranking for Total Symptom Score Reduction (SUCRA) | Efficacy Ranking for Nasal Congestion Score Reduction (SUCRA) |
| Rupatadine 20 mg | 99.7% | 96.4% |
| Rupatadine 10 mg | 76.3% | 76.4% |
| Levocetirizine 5 mg | - | - |
| Cetirizine 10 mg | - | - |
| Fexofenadine 180 mg | - | - |
| Desloratadine 5 mg | - | - |
| Loratadine 10 mg | Lowest ranking besides placebo | Lowest ranking besides placebo |
SUCRA (Surface Under the Cumulative Ranking Curve) represents the probability of a treatment being the best among all treatments. A higher SUCRA value indicates a better ranking.
Table 4: Comparative Efficacy of Intranasal Corticosteroids in Allergic Rhinitis (Systematic Review and Network Meta-Analysis)
| Treatment | Efficacy vs. Placebo (Standardized Mean Difference) |
| Mometasone Furoate | High |
| Fluticasone Furoate | High |
| Fluticasone Propionate | High |
| Budesonide | High |
Table 5: Comparative Efficacy of Leukotriene Receptor Antagonists in Seasonal Allergic Rhinitis (Systematic Review and Meta-Analysis)
| Comparison | Outcome |
| LTRA vs. Placebo | Modestly better at improving symptoms |
| LTRA vs. Antihistamines | As effective |
| LTRA vs. Intranasal Corticosteroids | Less effective |
Experimental Protocols
This compound Phase 2 and Phase 3 Clinical Trials
-
Study Design: Both were prospective, randomized, double-blind, placebo- and active-referenced (cetirizine) studies conducted at seven centers in Texas, USA, during the Mountain Cedar pollen season.
-
Participant Population:
-
Phase 2: 579 adult and elderly participants with a history of seasonal allergic rhinitis to mountain cedar pollen for the previous two years.
-
Phase 3: 630 adolescent, adult, and elderly participants with a similar history of seasonal allergic rhinitis.
-
-
Inclusion Criteria: A positive skin prick test to mountain cedar pollen and a minimum baseline Total Nasal Symptom Score (TNSS) were required.
-
Exclusion Criteria: Included non-allergic rhinitis, use of other medications for allergic rhinitis, and certain other medical conditions.
-
Interventions:
-
Phase 2: this compound (100 mg, 500 mg, or 1000 mg twice daily, or 1000 mg once daily), cetirizine (10 mg once daily), or placebo for 2 weeks.
-
Phase 3: this compound (1000 mg twice daily), cetirizine (10 mg once daily), or placebo for 2 weeks.
-
-
Efficacy Assessments: Participants recorded their symptoms daily in electronic diaries.
-
Daytime Nasal Symptom Score (DNSS): A composite score of four nasal symptoms (nasal congestion, rhinorrhea, nasal pruritus, and sneezing), each rated on a 4-point scale.
-
Night-time Nasal Symptom Score (NNSS): Assessed difficulty going to sleep, night-time awakenings, and nasal congestion upon awakening.
-
Daytime Eye Symptom Score (DESS): A composite score of itchy/watery eyes, red/sore eyes, and puffy eyes.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by this compound and other major classes of allergic rhinitis medications.
Caption: Mechanism of Action of this compound (a CRTH2 Antagonist).
References
- 1. Efficacy and safety of setipiprant in seasonal allergic rhinitis: results from Phase 2 and Phase 3 randomized, double-blind, placebo- and active-referenced studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vitro to In Vivo Puzzle: A Comparative Guide to Setipafant's Pharmacological Activity
A deep dive into the correlation between laboratory findings and clinical efficacy of the CRTH2 antagonist, Setipafant, benchmarked against key alternatives.
In the landscape of therapies targeting allergic inflammation, this compound, a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), has garnered significant attention. This guide provides a comprehensive comparison of this compound's pharmacological profile with other notable CRTH2 antagonists—Fevipiprant, AZD1981, and OC000459. By juxtaposing in vitro potency with in vivo efficacy data, we aim to illuminate the translational journey of these compounds from the laboratory bench to potential clinical application for researchers, scientists, and drug development professionals.
At a Glance: Comparative Pharmacological Profile of CRTH2 Antagonists
To facilitate a clear comparison, the following table summarizes the key in vitro and in vivo pharmacological parameters of this compound and its competitors.
| Compound | In Vitro Potency | In Vivo Efficacy (Preclinical Models) |
| This compound | Binding Affinity (Ki): 6 nM (human CRTH2)[1] | Efficacy demonstrated in preclinical models of allergic rhinitis and asthma by blocking eosinophil activation.[2][3] Specific ED50 values for eosinophil inhibition in preclinical models are not readily available in the public domain. |
| Fevipiprant | Binding Affinity (Ki): 1.1 nM (human CRTH2) Functional Inhibition (IC50): 0.44 nM (PGD2-induced human whole blood eosinophil shape change) | Reduces airway eosinophilia and improves lung function in preclinical models of asthma. |
| AZD1981 | Binding Affinity (IC50): 4 nM (human CRTH2) Functional Inhibition (IC50): 8.5 - 50 nM (various functional assays)[1] | Blocks PGD2-mediated eosinophil release from bone marrow in guinea pigs.[4] |
| OC000459 | Binding Affinity (Ki): 13 nM (human recombinant CRTH2), 4 nM (human native CRTH2) Functional Inhibition (IC50): 28 nM (human Th2 lymphocyte chemotaxis), 19 nM (human Th2 lymphocyte cytokine production) | Inhibition of Eosinophilia (ED50): - 0.04 mg/kg (p.o.) in rats (DK-PGD2-induced) - 0.01 mg/kg (p.o.) in guinea pigs (DK-PGD2-induced airway eosinophilia) |
The CRTH2 Signaling Axis: A Target for Allergic Inflammation
The CRTH2 receptor, a G-protein coupled receptor, plays a pivotal role in the inflammatory cascade associated with allergic diseases. Its activation by its primary ligand, prostaglandin D2 (PGD2), triggers a signaling pathway that leads to the recruitment and activation of key effector cells of the allergic response, including T helper 2 (Th2) cells, eosinophils, and basophils. CRTH2 antagonists, such as this compound, competitively block this interaction, thereby mitigating the downstream inflammatory effects.
Experimental Deep Dive: Methodologies for Assessing Pharmacological Activity
The data presented in this guide are derived from a suite of standardized in vitro and in vivo assays. Understanding the principles behind these experimental protocols is crucial for interpreting the comparative data.
In Vitro Assays
1. Radioligand Binding Assay:
This assay quantifies the affinity of a compound for its target receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other antagonists for the CRTH2 receptor.
-
Principle: A radiolabeled ligand with known affinity for the CRTH2 receptor (e.g., [³H]-PGD2) is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing CRTH2). The unlabeled antagonist is added at increasing concentrations to compete with the radioligand for binding. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
-
Workflow:
Workflow for a competitive radioligand binding assay.
2. Eosinophil Shape Change Assay:
This functional assay measures the ability of an antagonist to inhibit the cellular response to CRTH2 activation.
-
Objective: To determine the potency (IC50) of CRTH2 antagonists in inhibiting PGD2-induced eosinophil activation.
-
Principle: Eosinophils, when activated by PGD2, undergo a characteristic change in shape from round to an amoeboid, polarized morphology. This change can be quantified by flow cytometry as an increase in forward scatter. Antagonists are pre-incubated with eosinophils before the addition of PGD2, and their ability to prevent the shape change is measured.
-
Protocol Outline:
-
Isolate human eosinophils from peripheral blood.
-
Pre-incubate eosinophils with varying concentrations of the test antagonist (e.g., this compound) or vehicle control.
-
Stimulate the cells with a submaximal concentration of PGD2.
-
Fix the cells after a short incubation period.
-
Analyze the cell morphology by flow cytometry, measuring the change in forward scatter.
-
Calculate the IC50 value from the concentration-response curve.
-
In Vivo Model
Ovalbumin-Induced Allergic Airway Inflammation in Mice:
This widely used animal model mimics key features of allergic asthma and is instrumental in evaluating the in vivo efficacy of anti-inflammatory compounds.
-
Objective: To assess the ability of CRTH2 antagonists to inhibit allergen-induced airway inflammation, particularly eosinophil infiltration.
-
Principle: Mice are sensitized to the allergen ovalbumin (OVA) and subsequently challenged with OVA via the airways to induce an allergic inflammatory response characterized by the influx of eosinophils into the lungs.
-
Experimental Workflow:
Workflow of the ovalbumin-induced allergic airway inflammation model.
In Vitro to In Vivo Correlation: Bridging the Gap
A critical aspect of drug development is understanding how in vitro potency translates to in vivo efficacy. For CRTH2 antagonists, a strong correlation is expected between their ability to block the receptor in biochemical and cellular assays and their effectiveness in reducing eosinophilic inflammation in animal models and, ultimately, in patients.
Based on the available data, a general trend can be observed where compounds with higher in vitro potency (lower Ki and IC50 values) tend to show efficacy at lower doses in vivo. For instance, OC000459, with nanomolar in vitro potency, demonstrates efficacy in the low mg/kg range in preclinical models for inhibiting eosinophilia.
Conclusion
This compound is a potent and selective CRTH2 antagonist with in vitro activity that translates to pharmacological effects in vivo. When compared to other CRTH2 antagonists like Fevipiprant, AZD1981, and OC000459, this compound demonstrates comparable in vitro potency. The in vivo data for these compounds collectively support the therapeutic rationale of targeting the CRTH2 receptor for the treatment of allergic diseases.
Future investigations providing detailed dose-response relationships for this compound in preclinical models of allergic inflammation would be invaluable for establishing a more precise in vitro to in vivo correlation and further solidifying its pharmacological profile in comparison to other agents in its class. This guide provides a foundational framework for such comparisons and underscores the importance of a multi-faceted approach to understanding the complete pharmacological picture of a drug candidate.
References
- 1. Setipiprant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Setipafant and Montelukast in Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of setipafant and montelukast, two oral medications targeting different inflammatory pathways in airway diseases such as asthma. By examining their mechanisms of action, and presenting supporting experimental data from clinical trials, this document aims to offer an objective resource for the scientific community.
Executive Summary
Montelukast, a cysteinyl leukotriene receptor antagonist, has been a long-standing therapeutic option in the management of asthma. It acts by blocking the pro-inflammatory effects of leukotrienes. This compound, a newer investigational drug, is a selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which is the receptor for prostaglandin D2 (PGD2). This difference in molecular targets suggests distinct and potentially complementary roles in mitigating airway inflammation. While direct head-to-head clinical trials are not yet available, this guide synthesizes the existing data to facilitate a comparative understanding.
Mechanisms of Action
Montelukast: Targeting the Cysteinyl Leukotriene Pathway
Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators released from various cells, including mast cells and eosinophils.[1] Their binding to CysLT1 receptors in the airways leads to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of eosinophils.[1] By competitively blocking this receptor, montelukast inhibits these downstream effects, thereby reducing airway inflammation and alleviating asthma symptoms.[1]
This compound: Targeting the Prostaglandin D2 Pathway
This compound is a selective antagonist of the CRTH2 receptor, which is preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils.[2] The natural ligand for this receptor is PGD2, a major pro-inflammatory mediator released from mast cells upon allergen stimulation. The interaction of PGD2 with the CRTH2 receptor is crucial for the recruitment and activation of these key effector cells in allergic inflammation. By blocking this interaction, this compound aims to inhibit the infiltration and activation of eosinophils and Th2 cells in the airways, thereby attenuating the inflammatory cascade at a different point than montelukast.
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize quantitative data from key clinical studies on montelukast and this compound. It is important to note that these data are not from direct head-to-head trials and are presented for comparative purposes.
Table 1: Effect on Lung Function (FEV1)
| Drug | Study Population | Dosage | Duration | Change in FEV1 from Baseline | Citation |
| Montelukast | Mild persistent asthma | 10 mg/day | 8 weeks | 7-8% improvement (vs. 1-4% with placebo) | |
| Aspirin-intolerant asthma | 10 mg/day | 4 weeks | 10.2% mean difference vs. placebo | ||
| Milder persistent asthma (FEV1 > 75% predicted) in children (6-14 years) | 5 mg/day | 8 weeks | Significant improvement vs. placebo (p=0.005) | ||
| This compound | Allergic asthmatics (allergen challenge) | 1000 mg b.i.d. | 5 days | No significant difference in early asthmatic response (EAR) FEV1 fall. |
Table 2: Effect on Airway Inflammation (Eosinophils)
| Drug | Study Population | Dosage | Duration | Effect on Eosinophils | Citation |
| Montelukast | Chronic asthma with sputum eosinophilia >5% | 10 mg/day | 4 weeks | Sputum eosinophils decreased from 7.5% to 3.9% (vs. increase from 14.5% to 17.9% with placebo) | |
| Mild-to-moderate asthma | 10 mg/day | 4 weeks | Sputum eosinophils decreased by 9.5% (vs. 0.3% with placebo) | ||
| Corticosteroid-dependent asthma in children | 5 mg/day | 4 weeks | Significant reduction in sputum eosinophil cationic protein (ECP) vs. placebo | ||
| This compound | Allergic asthmatics (allergen challenge) | 1000 mg b.i.d. | 5 days | Data on sputum eosinophils not reported in this study. |
Table 3: Effect on Allergen-Induced Airway Responses
| Drug | Study Population | Dosage | Duration | Effect on Late Asthmatic Response (LAR) | Effect on Airway Hyperresponsiveness (AHR) | Citation |
| Montelukast | Mild atopic asthma | 10 mg single dose | N/A | Significant decrease in LAR area under the curve when combined with desloratadine. | Trend towards a decrease. | |
| This compound | Allergic asthmatics | 1000 mg b.i.d. | 5 days | Significant reduction in LAR (AUC inhibited by 25.6% vs. placebo) | Significant protection against allergen-induced AHR. |
Experimental Protocols
Montelukast: Allergen Challenge Study
A representative experimental design for evaluating montelukast's effect on allergen-induced responses is a randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Adults with mild-to-moderate atopic asthma.
-
Procedure:
-
Baseline assessment including spirometry (FEV1) and methacholine challenge to determine airway hyperresponsiveness.
-
Participants are randomized to receive a single oral dose of montelukast (e.g., 10 mg) or placebo.
-
Two hours post-dose, an allergen inhalation challenge is performed with increasing concentrations of a relevant allergen until a ≥20% fall in FEV1 is observed (Early Asthmatic Response - EAR).
-
FEV1 is monitored for up to 10 hours post-allergen challenge to assess the Late Asthmatic Response (LAR).
-
Sputum induction may be performed at baseline and at various time points post-challenge to analyze inflammatory cell counts.
-
A washout period of at least one week separates the treatment periods.
-
-
Primary Outcome: The primary endpoint is often the area under the curve for the FEV1 fall during the LAR (typically 3-10 hours post-challenge).
References
Benchmarking Setipafant's Safety Profile Against Other Allergy Medications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Setipafant, a selective prostaglandin D2 (PGD2) receptor antagonist, against established allergy medications. The comparison includes second-generation antihistamines (Cetirizine, Loratadine, Fexofenadine), a leukotriene receptor antagonist (Montelukast), and a mast cell stabilizer (Cromolyn Sodium). The information is based on available clinical trial data and is intended to provide an objective overview for research and drug development purposes.
Comparative Safety Data
The following tables summarize the incidence of common adverse events reported in clinical trials for this compound and the comparator medications. It is important to note that direct head-to-head comparative trial data for this compound against all these agents is limited. The data presented is compiled from various studies and should be interpreted with caution.
Table 1: Incidence of Common Adverse Events in Adults (% of Patients)
| Adverse Event | This compound (1000 mg b.i.d.) | Cetirizine (10 mg/day) | Loratadine (10 mg/day) | Fexofenadine (120-180 mg/day) | Montelukast (10 mg/day) | Cromolyn Sodium (Oral) | Placebo |
| Headache | Similar to Placebo | 2-14 | 12 | 1.3-10.3 | 18.4 | 9.2 | Similar to Active Drugs |
| Somnolence/Drowsiness | Not Reported as Significant | 6-14 | 8 | 1.3 | 2.7 | Not Reported | 2-6 |
| Fatigue | Not Reported as Significant | 2-6 | 4 | 1.3 | Not Reported as Common | Not Reported | <1-3 |
| Dry Mouth | Not Reported as Significant | 5 | 3 | Not Reported as Common | Not Reported as Common | Not Reported | 2 |
| Nausea | Not Reported as Significant | 2 | 3 | 1.6 | 2.9 | 6.9 | Similar to Active Drugs |
| Dizziness | Not Reported as Significant | 2 | 4 | 1.5 | Not Reported as Common | Not Reported | 1-2 |
| Pharyngitis | Not Reported as Significant | 2-3 | Not Reported as Common | Not Reported as Common | Not Reported as Common | Not Reported | 1-2 |
| Abdominal Pain | Not Reported as Significant | 2 | Not Reported as Common | Not Reported as Common | 2.9 | 4.6 | Similar to Active Drugs |
| Diarrhea | Not Reported as Significant | Not Reported as Common | Not Reported as Common | Not Reported as Common | 3.1 | 9.2 | Similar to Active Drugs |
Note: Data is aggregated from multiple sources and ranges may be presented. "Not Reported as Significant/Common" indicates that the adverse event was not a frequently reported finding in the reviewed literature.
Mechanism of Action and Signaling Pathways
The therapeutic effects of these allergy medications stem from their distinct mechanisms of action, targeting different points in the allergic inflammatory cascade.
Allergic Reaction Signaling Pathway
Experimental Protocols for Key Safety Assays
Acute Oral Toxicity Study (Rodent Model)
This protocol is a generalized representation based on regulatory guidelines for determining the acute toxicity of a substance.
Methodology:
-
Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Wistar rats) of a single sex are typically used. Animals are acclimatized to the laboratory conditions for at least five days.
-
Fasting: Animals are fasted overnight prior to dosing to promote absorption of the test substance.
-
Dosing: The test substance is administered in a single dose via oral gavage. A vehicle control group and multiple dose groups are used.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
-
Histopathology: Tissues from target organs are collected for microscopic examination.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This assay is a widely used method to assess the mutagenic potential of chemical compounds.
Methodology:
-
Strain Selection: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are selected.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, a negative (vehicle) control, and a positive control.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Colony Counting: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
hERG Potassium Channel Assay (Manual Patch Clamp)
This electrophysiological assay is a critical component of cardiovascular safety assessment to evaluate the potential of a drug to cause QT interval prolongation.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG potassium channel is used.
-
Cell Preparation: Cells are cultured and prepared for electrophysiological recording.
-
Patch Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal). The whole-cell configuration is then established, allowing control of the cell's membrane potential and recording of the ionic currents flowing through the hERG channels.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and measure the hERG current.
-
Compound Application: The test compound is perfused over the cell at various concentrations.
-
Data Acquisition: The hERG channel current is recorded before, during, and after application of the test compound.
-
Data Analysis: The percentage of hERG current inhibition by the test compound is calculated at each concentration to determine the IC50 value (the concentration at which 50% of the channel current is inhibited).
Logical Relationship of Safety Profiles
The following diagram provides a qualitative summary of the key safety considerations for each class of medication based on the available data.
Conclusion
Based on the available Phase 2 and Phase 3 clinical trial data, this compound appears to have a favorable safety and tolerability profile, comparable to that of a placebo. The most commonly reported adverse events with second-generation antihistamines include headache and a low incidence of sedation. Montelukast is generally well-tolerated, although there have been post-marketing reports of neuropsychiatric events. Cromolyn Sodium has a very favorable safety profile with minimal systemic absorption.
For a more definitive and direct comparison of the safety profiles, head-to-head clinical trials would be necessary. The data presented in this guide should serve as a preliminary reference for researchers and professionals in the field of drug development.
Setipafant: A Comparative Analysis of a Prostaglandin D2 Receptor Antagonist
An objective review of the clinical trial data for Setipafant (also known as setipiprant) in the context of its investigated application for androgenetic alopecia. This guide provides a detailed comparison with placebo and an active comparator, finasteride, based on published research findings.
Introduction
This compound is an investigational drug that acts as a selective antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2).[1] Initially developed for allergic conditions such as asthma, its therapeutic potential was later explored for the treatment of androgenetic alopecia (male pattern baldness).[1] The scientific rationale for this application stems from the discovery that prostaglandin D2 (PGD2) is elevated in the scalp of men with this condition and is believed to inhibit hair growth.[1] This guide provides a comprehensive analysis of the available clinical trial data on this compound, with a focus on its efficacy and safety compared to placebo and the established treatment, finasteride.
Mechanism of Action
This compound functions by blocking the action of PGD2 at the DP2 receptor. In the context of hair follicles, PGD2 is thought to play an inhibitory role in hair growth. By antagonizing the DP2 receptor, this compound is hypothesized to counteract this inhibition and promote hair growth.
Clinical Efficacy for Androgenetic Alopecia
A key source of data on this compound's efficacy comes from a Phase 2a, randomized, double-blind, placebo-controlled clinical trial.[2][3] The study evaluated the efficacy of a 1000 mg twice-daily oral dose of this compound against a placebo and finasteride 1 mg once daily in men aged 18 to 49 with androgenetic alopecia. The primary efficacy endpoints were the change from baseline in target area hair count (TAHC) and a blinded Subject Self-Assessment (SSA) of target area photographs at 24 weeks.
The trial did not meet its primary efficacy endpoints, as this compound did not demonstrate a statistically significant improvement in hair growth compared to placebo. While the mean number of hair counts was highest for the this compound group, the standard deviations were also the highest, indicating a wide variability in individual responses and a lack of statistical significance.
Quantitative Efficacy Data
| Treatment Group | Mean Change from Baseline in TAHC (at 24 weeks) | Subject Self-Assessment (SSA) of Hair Growth | Investigator Global Assessment (IGA) - Mean Change |
| This compound (1000 mg BID) | Not statistically significant vs. placebo | No improvement vs. placebo | -0.3 |
| Placebo | - | - | -0.3 |
| Finasteride (1 mg QD) | Numerically greater improvement (not statistically analyzed vs. This compound) | - | 0.2 |
Data sourced from a Phase 2a clinical trial.
Safety and Tolerability
This compound was generally found to be safe and well-tolerated in the clinical trial. However, the incidence of treatment-related adverse events was higher in the this compound group compared to the placebo group. These adverse events were all reported as mild or moderate in severity.
Adverse Events Data
| Treatment Group | Percentage of Patients with Treatment-Related Adverse Events |
| This compound (1000 mg BID) | 25.9% |
| Placebo | 12.3% |
| Finasteride (1 mg QD) | 25.0% |
Data sourced from a Phase 2a clinical trial.
Comparison with Alternatives
Finasteride
Finasteride, an approved oral treatment for male pattern baldness, was used as an active comparator in the Phase 2a trial. It works through a different mechanism, by inhibiting the enzyme 5-alpha-reductase, which in turn reduces the levels of dihydrotestosterone (DHT), a key hormone implicated in androgenetic alopecia. Although a direct statistical comparison was not performed in the published results, the data indicated that finasteride produced a numerically greater improvement in the efficacy endpoints compared to both this compound and placebo.
Other Alternatives
For androgenetic alopecia, other established treatments include topical minoxidil. For this compound's original intended indication of allergic rhinitis, a wide range of alternatives exist, including:
-
Oral Antihistamines: Such as cetirizine, loratadine, and fexofenadine.
-
Intranasal Corticosteroids: Often considered a first-line treatment.
-
Leukotriene Receptor Antagonists: Such as montelukast.
Experimental Protocols
Phase 2a Clinical Trial for Androgenetic Alopecia
-
Study Design: A randomized, double-blind, multicenter, placebo-controlled trial with a 32-week duration.
-
Participants: Males aged 18 to 49 years with a confirmed diagnosis of androgenetic alopecia. A total of 169 subjects were randomized.
-
Interventions:
-
This compound: 1000 mg tablets taken orally twice daily.
-
Placebo: Taken orally twice daily.
-
Finasteride: 1 mg tablet taken orally once daily (this arm was initially included and later removed by a protocol amendment, but data from a subset of participants was summarized).
-
-
Assessments: Efficacy was assessed at weeks 4, 8, 16, and 24, with a follow-up at week 32.
-
Primary Endpoints:
-
Change from baseline in Target Area Hair Count (TAHC) at week 24.
-
Blinded Subject Self-Assessment (SSA) of target area photographs at week 24.
-
-
Secondary Endpoint: Blinded Investigator Global Assessment (IGA).
-
-
Safety Assessments: Included monitoring of adverse events and clinical laboratory tests.
Reproducibility of Findings
At present, there are no published studies that have attempted to independently reproduce the findings of the Phase 2a clinical trial of this compound for androgenetic alopecia. The concept of reproducibility is a cornerstone of scientific validation, providing evidence that research results are objective and reliable. The lack of replication studies for this compound means that the current understanding of its efficacy and safety is based on the initial trial data.
Conclusion
Based on the available published research, this compound, a DP2 receptor antagonist, did not demonstrate statistically significant efficacy in the treatment of androgenetic alopecia in a Phase 2a clinical trial when compared to placebo. While it was found to be safe and well-tolerated, the lack of positive efficacy results has limited its further development for this indication. In comparison, the active comparator, finasteride, showed a numerically greater improvement in hair growth. For researchers and drug development professionals, the investigation of this compound highlights the complexities of translating a plausible biological mechanism into clinical efficacy.
References
Setipafant in Asthma: A Comparative Analysis of Efficacy in the Context of Allergic Airway Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available clinical data on Setipafant, a selective oral antagonist of the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2). Due to the limited availability of public data from broad clinical trials, this document focuses on the established efficacy of this compound in allergic asthma and provides a comparative framework using data from other asthma therapies to highlight the typical efficacy observed in different patient populations, such as those with eosinophilic and non-eosinophilic asthma.
This compound: Efficacy in Allergic Asthma
Clinical trial data for this compound in asthma is primarily centered on its effects in patients with allergic asthma. A key study investigated the impact of this compound on allergen-induced airway responses.
Quantitative Efficacy Data
The following table summarizes the key efficacy findings from a clinical trial of this compound in adult males with allergic asthma.
| Outcome Measure | This compound (1000 mg twice daily) | Placebo | % Reduction vs. Placebo | P-value | Citation |
| Late Asthmatic Response (LAR) | |||||
| Area Under the Curve (AUC) for FEV1 (3-10h post-allergen) | Significantly reduced | No significant change | 25.6% | 0.006 | [1] |
| Airway Hyperresponsiveness (AHR) | |||||
| Allergen-induced AHR to methacholine | Significantly protected against | No protection | Not reported | 0.0029 | [1] |
| Early Asthmatic Response (EAR) | |||||
| FEV1 change (0-3h post-allergen) | No significant difference | No significant difference | No difference | Not significant | [1] |
| Exhaled Nitric Oxide (eNO) | |||||
| Allergen-induced changes in eNO | No significant difference | No significant difference | No difference | Not significant | [1] |
Key Findings:
-
This compound demonstrated a statistically significant reduction in the late asthmatic response (LAR) following an allergen challenge in patients with allergic asthma.[1]
-
The drug also provided significant protection against the development of airway hyperresponsiveness after allergen exposure.
-
Notably, this compound did not have a significant effect on the early asthmatic response (EAR) or on levels of exhaled nitric oxide (eNO), a marker of airway inflammation.
Comparative Efficacy in Different Asthma Phenotypes: A Look at Other Therapeutics
To provide context for the efficacy data of this compound, this section presents data from other asthma treatments that have been studied in more diverse patient populations, specifically focusing on eosinophilic and non-eosinophilic (T2-low) asthma. Tezepelumab, a monoclonal antibody that blocks thymic stromal lymphopoietin (TSLP), serves as a relevant comparator due to the availability of robust data across these phenotypes.
Tezepelumab Efficacy Data in Eosinophilic and T2-Low Asthma
| Patient Population | Outcome Measure | Tezepelumab | Placebo | % Reduction in Annualized Asthma Exacerbation Rate (AAER) vs. Placebo | Citation |
| Eosinophilic Asthma | |||||
| Baseline Blood Eosinophil Count ≥300 cells/μL | AAER | Reduced | - | 71% | |
| T2-Low Asthma | |||||
| Baseline Blood Eosinophil Count <150 cells/μL & FeNO <25 ppb | AAER | Reduced | - | 34-49% | |
| Allergic Asthma | |||||
| Perennial Aeroallergen Sensitization | AAER | Reduced | - | 62% | |
| Allergic & Eosinophilic Asthma | |||||
| Perennial Aeroallergen Sensitization & Baseline Blood Eosinophil Count ≥300 cells/μL | AAER | Reduced | - | 71% |
Insights for Comparison:
While direct comparative trials are unavailable, the data on Tezepelumab illustrates the significant treatment effects that can be achieved in phenotypically distinct asthma populations. The efficacy of targeted therapies often varies based on the underlying inflammatory pathway. The mechanism of this compound, targeting the PGD2/CRTH2 pathway, is primarily associated with allergic, eosinophilic inflammation. The lack of broader clinical trial data for this compound in non-allergic or T2-low asthma populations makes it difficult to ascertain its potential efficacy in these groups.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the CRTH2 receptor. This receptor is preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils. The natural ligand for CRTH2 is prostaglandin D2 (PGD2), which is released from activated mast cells following allergen exposure. The binding of PGD2 to CRTH2 mediates a cascade of pro-inflammatory effects that are central to the pathophysiology of allergic asthma.
PGD2-CRTH2 Signaling Pathway in Allergic Asthma
Experimental Protocols
The following provides a detailed methodology for the key clinical trial evaluating this compound in allergic asthma.
Study Design: A 3-centre, randomized, double-blind, placebo-controlled, crossover study.
Patient Population:
-
Inclusion Criteria: 18 adult males with a clinical diagnosis of allergic asthma.
-
Exclusion Criteria: Not detailed in the provided search results.
Treatment Regimen:
-
Investigational Arm: this compound 1000 mg administered orally twice daily for 5 consecutive days.
-
Control Arm: Matching placebo administered orally twice daily for 5 consecutive days.
-
Washout Period: A washout period of at least 3 weeks separated the two treatment periods in the crossover design.
Key Procedures:
-
Allergen Challenge: On day 4 of each treatment period, subjects underwent a standardized inhaled allergen challenge.
-
Efficacy Assessments:
-
Forced Expiratory Volume in 1 second (FEV1): Measured at baseline and serially for 10 hours following the allergen challenge to assess the early and late asthmatic responses.
-
Airway Hyperresponsiveness: Assessed by methacholine challenge at baseline and after the allergen challenge.
-
Exhaled Nitric Oxide (eNO): Measured at baseline and after the allergen challenge.
-
-
Pharmacokinetics: Trough plasma concentrations of this compound were measured.
-
Safety: Adverse events were monitored throughout the study.
Statistical Analysis: The effects of this compound and placebo on the allergen-induced airway responses were compared using a paired Student's t-test.
Experimental Workflow for this compound Clinical Trial
Conclusion
The available evidence indicates that this compound can attenuate the late-phase allergic response in the airways of individuals with allergic asthma. Its mechanism of action, targeting the CRTH2 receptor, is well-defined within the context of Th2-mediated inflammation. However, there is a notable absence of published data on the efficacy of this compound in broader asthma populations, including those with non-allergic or T2-low asthma. To fully understand the clinical potential of this compound across the spectrum of asthma phenotypes, further large-scale clinical trials are necessary. The data presented from other biologics highlights the importance of patient stratification based on biomarkers to optimize therapeutic outcomes in this heterogeneous disease.
References
Safety Operating Guide
Navigating the Safe Disposal of Setipafant: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like Setipafant are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with standard laboratory practices and regulatory considerations.
Understanding this compound's Profile
This compound, also known as Setipiprant (CAS Number: 866460-33-5), is an investigational drug that has been studied for various conditions. While a specific, detailed Safety Data Sheet (SDS) with comprehensive disposal instructions is not publicly available, general safety information suggests it should be handled with care. In the absence of explicit disposal directives, a conservative approach adhering to general principles of chemical and pharmaceutical waste management is essential.
Core Disposal Procedure
The disposal of this compound should be approached as a controlled process, ensuring that the compound is managed in a way that minimizes risk to personnel and the environment.
Step 1: Consultation and Assessment
Before initiating any disposal, consult your institution's Environmental Health and Safety (EHS) department. Local and national regulations for chemical and pharmaceutical waste are the ultimate authority. Your EHS department can provide specific guidance tailored to your location and facilities.
Step 2: Waste Identification and Segregation
Properly identify and label all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions. Segregate this compound waste from other laboratory waste streams to ensure it is disposed of through the correct channels.
Step 3: Packaging for Disposal
Package this compound waste in appropriate, clearly labeled, and sealed containers. For solid waste, use a designated hazardous waste container. For liquid waste, use a compatible, leak-proof container. Ensure the label clearly indicates "Hazardous Waste" and includes the chemical name "this compound (Setipiprant)" and any other institutional requirements.
Step 4: Arrange for Professional Disposal
Coordinate with your institution's EHS or a licensed hazardous waste disposal contractor for the final removal and disposal of the packaged this compound waste. These professionals are equipped to handle and transport chemical waste in accordance with regulatory standards.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste from the laboratory.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes key identifiers for the compound.
| Parameter | Value |
| Chemical Name | This compound / Setipiprant |
| CAS Number | 866460-33-5 |
| Molecular Formula | C₂₄H₁₉FN₂O₃ |
| Molecular Weight | 402.42 g/mol |
Signaling Pathway Context
Understanding the mechanism of action of a compound can provide context for its biological activity and the importance of proper disposal. This compound is an antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as CRTH2.
By adhering to these procedural steps and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental responsibility.
Navigating the Safe Handling of Setipafant: A Precautionary Approach in the Absence of a Specific Safety Data Sheet
Essential Safety and Logistical Information for Researchers
When handling novel or less-common compounds like Setipafant, a platelet-activating factor (PAF) antagonist, researchers must prioritize safety, especially in the absence of a readily available Safety Data Sheet (SDS). While a specific, verified SDS for this compound (CAS No. 132418-35-0) is not publicly available through general searches, a conservative and comprehensive approach to personal protective equipment (PPE) and handling procedures is essential. This guide provides procedural, step-by-step guidance based on best practices for managing research chemicals with unknown hazard profiles.
Immediate Safety and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, it should be handled as a potentially hazardous substance. The following PPE is recommended as a minimum standard to prevent exposure through inhalation, skin contact, or eye contact.
Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Recommended Equipment | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher for powders; organic vapor respirator for solutions) | To prevent inhalation of airborne particles or vapors, especially when weighing or preparing solutions. |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes, aerosols, and airborne particles. Standard safety glasses are not sufficient.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A fully buttoned, long-sleeved lab coat | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Operational Plans: Handling and Storage
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. The designated handling area, preferably a certified chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer:
-
Perform all manipulations that may generate dust or aerosols, such as weighing and transferring the solid compound, within a chemical fume hood to minimize inhalation exposure.[3][4]
-
Use appropriate tools like spatulas and weigh paper.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is noted to be soluble in DMSO.
-
-
Post-Handling:
-
After handling, decontaminate the work area thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield and goggles, then the lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Storage:
-
Based on supplier information, this compound should be stored at -20°C.[5]
-
Keep the container tightly sealed in a dry and well-ventilated place.
Disposal Plan
All waste generated from handling this compound should be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weigh paper should be collected in a designated, sealed container labeled "Hazardous Chemical Waste."
-
Liquid Waste: Unused solutions or waste solvents containing this compound should be collected in a separate, sealed, and clearly labeled "Hazardous Chemical Waste" container.
-
-
Disposal:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.
-
Experimental Protocols and Data Presentation
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data on toxicity, exposure limits, or detailed experimental protocols can be provided at this time. Researchers are strongly advised to obtain a substance-specific SDS from their chemical supplier before commencing any experimental work. The SDS will contain critical information necessary for a full risk assessment.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for selecting appropriate PPE when handling a research chemical with unknown hazards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
